molecular formula C4H11ClN2O B119294 (S)-2-Aminobutyramide hydrochloride CAS No. 141978-61-2

(S)-2-Aminobutyramide hydrochloride

Cat. No.: B119294
CAS No.: 141978-61-2
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-DFWYDOINSA-N
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Description

(S)-2-Aminobutyramide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-aminobutanamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutanamide;hydrochloride
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InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID10474839
Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
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Molecular Weight

138.59 g/mol
Source PubChem
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CAS No.

7682-20-4
Record name (S)-2-Aminobutyramide hydrochloride
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Record name (2S)-2-Aminobutanamide hydrochloride
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Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
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Record name (S)-(+)-2-Aminobutanamide hydrochloride
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Record name Butanamide, 2-amino-, hydrochloride (1:1), (2S)
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Record name (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE
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Foundational & Exploratory

Technical Guide: (S)-2-Aminobutyramide Hydrochloride (CAS 7682-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride, with the CAS number 7682-20-4, is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[3] The stereospecificity of this compound is crucial for the biological activity of the final drug products.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][4] It is soluble in water, and its hydrochloride form enhances its stability.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 7682-20-4
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
IUPAC Name (2S)-2-aminobutanamide;hydrochloride[5]
Synonyms (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide HCl, Levetiracetam Impurity G
SMILES CC--INVALID-LINK--N.Cl[1][2]
InChI Key HDBMIDJFXOYCGK-DFWYDOINSA-N[4]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][4]
Melting Point 259-263 °C[4]
Optical Rotation [α]22/D +24° (c=1 in H₂O)[4]
Solubility Soluble in water. Slightly soluble in DMSO.[4]
Stability Stable under recommended storage conditions. Air-sensitive.[4]
Storage 2-8°C, in a dry, well-ventilated place.[4]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for the production of Levetiracetam. Several synthetic routes have been developed, often starting from L-2-aminobutyric acid or through the resolution of a racemic mixture of 2-aminobutyramide.

Synthetic Pathway from L-2-Aminobutyric Acid

A common and efficient method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.[6] This pathway preserves the desired stereochemistry throughout the synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis L_2_aminobutyric_acid L-2-Aminobutyric Acid S_2_aminobutyric_acid_methyl_ester_hcl (S)-2-Aminobutyric acid methyl ester hydrochloride L_2_aminobutyric_acid->S_2_aminobutyric_acid_methyl_ester_hcl  + SOCl₂  + CH₃OH Thionyl_chloride Thionyl Chloride (SOCl₂) Methanol Methanol (CH₃OH) S_2_aminobutyramide_hcl (S)-2-Aminobutyramide hydrochloride S_2_aminobutyric_acid_methyl_ester_hcl->S_2_aminobutyramide_hcl  + NH₃ (in Methanol) Ammonia Ammonia (NH₃)

Synthetic Pathway from L-2-Aminobutyric Acid
Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

The following is a representative experimental protocol synthesized from various patented methods.[6][7]

Step 1: Esterification of L-2-Aminobutyric Acid

  • Reaction Setup: To a stirred solution of L-2-aminobutyric acid (1 equivalent) in methanol (5-10 volumes), slowly add thionyl chloride (1.2-1.5 equivalents) at a temperature maintained between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the methanol is removed under reduced pressure to yield crude (S)-2-aminobutyric acid methyl ester hydrochloride as a white solid.

Step 2: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride

  • Reaction Setup: Dissolve the crude ester hydrochloride from the previous step in a saturated solution of ammonia in methanol. The reaction is typically carried out in a sealed pressure vessel.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent like isopropanol or ethyl acetate to precipitate the this compound. The product is collected by filtration, washed with the solvent, and dried under vacuum.

G start Start esterification Esterification: L-2-Aminobutyric Acid + SOCl₂/Methanol start->esterification reaction1 Stir at RT for 2-4h (Monitor by TLC) esterification->reaction1 workup1 Solvent Removal (Reduced Pressure) reaction1->workup1 intermediate Crude (S)-2-Aminobutyric acid methyl ester hydrochloride workup1->intermediate ammonolysis Ammonolysis: Dissolve in Methanolic Ammonia intermediate->ammonolysis reaction2 Stir at RT for 16-24h (in sealed vessel) ammonolysis->reaction2 workup2 Solvent Removal (Reduced Pressure) reaction2->workup2 purification Trituration/Filtration (Isopropanol or Ethyl Acetate) workup2->purification product Pure (S)-2-Aminobutyramide hydrochloride purification->product end End product->end

Experimental Workflow for Synthesis

Role in Levetiracetam Synthesis

This compound is a crucial precursor for the synthesis of Levetiracetam. The final steps involve the acylation of the amino group followed by cyclization.

G cluster_0 Acylation and Cyclization S_2_aminobutyramide_hcl (S)-2-Aminobutyramide hydrochloride levetiracetam Levetiracetam S_2_aminobutyramide_hcl->levetiracetam  + 4-Chlorobutyryl chloride  + Base chlorobutyryl_chloride 4-Chlorobutyryl chloride base Base (e.g., K₂CO₃)

Final Step to Levetiracetam

A general procedure involves reacting this compound with 4-chlorobutyryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3] The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.[3]

Analytical Characterization

While detailed spectral data for this compound is not consistently available in the public domain, some sources indicate the availability of 1H NMR, 13C NMR, and IR spectra.[8][9] Researchers are advised to obtain a certificate of analysis from their supplier or to perform their own analytical characterization. Purity is typically assessed by HPLC.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or in a poorly ventilated area.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place.[4]

  • The compound is air-sensitive and should be stored under an inert atmosphere.[4]

Conclusion

This compound is a fundamentally important chiral intermediate for the pharmaceutical industry, particularly for the synthesis of Levetiracetam. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development and in commercial manufacturing.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Aminobutyramide Hydrochloride and its Pharmacologically Active Analogue, Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the pharmacological context of (S)-2-Aminobutyramide hydrochloride, a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. While this compound is not the primary active compound, its stereospecific structure is crucial for the therapeutic efficacy of Levetiracetam. The core of this document details the mechanism of action of Levetiracetam, focusing on its unique interaction with the synaptic vesicle protein 2A (SV2A). This guide synthesizes current research to present quantitative data on binding affinities, detailed summaries of key experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in elucidating Levetiracetam's mode of action.

Introduction: The Role of this compound

This compound is a chiral amide compound primarily utilized as a building block in the synthesis of more complex molecules, most notably the antiepileptic drug Levetiracetam.[1][2][3][4] Its specific stereochemistry is essential for the pharmacological activity of the final product.[4] The anticonvulsant activity of Levetiracetam is highly stereoselective, with the (S)-enantiomer (Levetiracetam) being significantly more potent than its (R)-enantiomer.[5] Therefore, understanding the properties of this compound is critical in the context of the synthesis and development of Levetiracetam. This guide will focus on the mechanism of action of Levetiracetam, the pharmacologically active molecule derived from this compound.

Levetiracetam's Primary Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary and novel mechanism of action of Levetiracetam is its specific binding to the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is believed to play a role in the regulation of neurotransmitter release.[8] By binding to SV2A, Levetiracetam modulates the function of these vesicles, which is thought to stabilize synaptic transmission and reduce the abnormal neuronal firing that leads to seizures.[6] The binding of Levetiracetam to SV2A is saturable, reversible, and stereoselective.[1]

Quantitative Data: Binding Affinities of Levetiracetam and its Analogs to SV2A

The affinity of Levetiracetam and its analogs for SV2A has been quantified in various studies. The data presented below is a summary of these findings.

CompoundPreparationRadioligandKd (nM)Bmax (pmol/mg protein)IC50 (µM)Reference
[3H]ucb 30889Human Cerebral Cortex-53 ± 73.6 ± 0.7-[1]
[3H]ucb 30889Human Hippocampus-55 ± 93.2 ± 1.3-[1]
[3H]ucb 30889Human Cerebellum-70 ± 11--[1]
[3H]ucb 30889CHO cells expressing hSV2A-75 ± 33--[1]
LevetiracetamHuman Brain[3H]ucb 30889--1.74[9]
LevetiracetamMouse Brain[3H]ucb 30889--~1[6]
LevetiracetamhSV2A in COS-7 cells[3H]ucb 30889--~1[6]
Levetiracetam----4.1 (in vivo, plasma)[10]

Note: Some studies indicate the presence of high and low-affinity binding sites for [3H]ucb 30889, with Kd values of 25-30 nM and 200-275 nM, respectively.[1]

Experimental Protocol: SV2A Binding Assay (Summary)

The binding of Levetiracetam and its analogs to SV2A is typically assessed using radioligand binding assays. A representative protocol is summarized below:

Objective: To determine the binding affinity of a test compound for the SV2A protein.

Materials:

  • Brain tissue homogenates (e.g., from human, rat, or mouse) or cell membranes from cells expressing recombinant SV2A (e.g., CHO or COS-7 cells).[1][6]

  • Radioligand, typically a tritiated analog of Levetiracetam with high affinity for SV2A, such as [3H]ucb 30889.[1][6]

  • Test compounds (e.g., Levetiracetam, its analogs, or other drugs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to obtain a crude membrane pellet. The pellet is washed and resuspended in the incubation buffer. For recombinant systems, cells expressing SV2A are harvested and membranes are prepared similarly.[6]

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.[6]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[1][6]

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[6]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam).[6] Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant). For saturation binding experiments, varying concentrations of the radioligand are used to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

experimental_workflow_sv2a_binding cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization or Cell Culture with SV2A prep2 Membrane Isolation via Centrifugation prep1->prep2 assay1 Incubate Membranes with Radioligand & Test Compound prep2->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Washing assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculation of Specific Binding analysis1->analysis2 analysis3 Non-linear Regression analysis2->analysis3 analysis4 Determine Kd, Bmax, IC50, Ki analysis3->analysis4

Figure 1. Experimental workflow for an SV2A radioligand binding assay.

Secondary Mechanisms of Action of Levetiracetam

While binding to SV2A is the primary mechanism, research suggests that Levetiracetam may also exert its effects through other pathways, contributing to its broad-spectrum anticonvulsant activity.

Modulation of Calcium Channels

Levetiracetam has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N-type and P/Q-type channels.[11][12][13][14] This inhibition is thought to reduce the presynaptic release of excitatory neurotransmitters like glutamate.[11][14]

Quantitative Data: Effects on Calcium Currents
Cell TypeChannel TypeLevetiracetam ConcentrationEffectReference
Rat CA1 Hippocampal NeuronsHVA Ca2+ currents32 µMSignificant decrease[15]
Rat CA1 Hippocampal NeuronsN-type Ca2+ channels1-200 µMSelective inhibition (max ~37%)[12]
Rat Neocortical NeuronsN-type and P/Q-type HVA Ca2+ currentsNot specifiedSignificant reduction[13]
Rat Sensory NeuronsHVA Ca2+ currents30-300 µMDose-dependent inhibition[16]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (Summary)

The effects of Levetiracetam on ion channels are typically investigated using the whole-cell patch-clamp technique.

Objective: To measure the effect of Levetiracetam on specific ion channel currents in isolated neurons.

Materials:

  • Isolated neurons (e.g., from rat hippocampus or neocortex).[12][13]

  • External and internal pipette solutions with specific ionic compositions to isolate the current of interest (e.g., using Ba2+ as the charge carrier for Ca2+ channels and blocking other channels with specific inhibitors).

  • Patch-clamp amplifier and data acquisition system.

  • Levetiracetam and specific channel blockers.

Procedure:

  • Cell Preparation: Neurons are acutely dissociated from brain tissue and maintained in a recording chamber with the external solution.

  • Patching: A glass micropipette filled with the internal solution is brought into contact with a neuron to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

  • Recording: Voltage-clamp protocols are applied to elicit the activity of the target ion channels. For example, depolarizing voltage steps are used to activate HVA calcium channels.

  • Drug Application: Levetiracetam is applied to the neuron via the external solution.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded before, during, and after the application of Levetiracetam. The amplitude and kinetics of the currents are analyzed to determine the effect of the drug. Specific channel blockers can be used to confirm the identity of the channels being affected.[12][13]

Effects on Neurotransmitter Release

Levetiracetam has been shown to inhibit the release of neurotransmitters, particularly during periods of high neuronal activity.[17] This effect is likely a consequence of its actions on SV2A and presynaptic calcium channels.

Experimental Protocol: In Vivo Microdialysis (Summary)

The effect of Levetiracetam on neurotransmitter release in the living brain can be studied using in vivo microdialysis.

Objective: To measure the effect of Levetiracetam on the extracellular levels of neurotransmitters in a specific brain region.

Materials:

  • Anesthetized animal (e.g., rat).

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Perfusion pump and solutions (e.g., artificial cerebrospinal fluid).

  • High-performance liquid chromatography (HPLC) system for neurotransmitter analysis.

  • Levetiracetam.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

  • Drug Administration: Levetiracetam is administered, either systemically or locally through the microdialysis probe.

  • Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC.

  • Data Analysis: The changes in neurotransmitter levels before, during, and after Levetiracetam administration are analyzed to determine its effect on neurotransmitter release.

Signaling Pathways and Logical Relationships

The mechanism of action of Levetiracetam involves a cascade of events at the presynaptic terminal, ultimately leading to a reduction in hyperexcitable neuronal activity.

signaling_pathway LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel Presynaptic N- and P/Q-type Ca2+ Channels LEV->Ca_channel Inhibits Vesicle_release Neurotransmitter Vesicle Release SV2A->Vesicle_release Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Vesicle_release Triggers Neurotransmitter Glutamate Release Vesicle_release->Neurotransmitter Leads to Excitability Reduced Neuronal Hyperexcitability Neurotransmitter->Excitability Reduces

Figure 2. Proposed signaling pathway for Levetiracetam's mechanism of action.

Conclusion

This compound is a fundamentally important precursor in the synthesis of Levetiracetam, with its stereochemistry being a determinant of the final drug's efficacy. The mechanism of action of Levetiracetam is distinct from that of many other antiepileptic drugs, primarily involving the binding to the synaptic vesicle protein SV2A. This interaction, along with the modulation of presynaptic calcium channels, leads to a reduction in neurotransmitter release, particularly during periods of excessive neuronal activity. This multifaceted mechanism likely contributes to Levetiracetam's broad-spectrum efficacy and favorable side-effect profile. Further research into the precise molecular consequences of Levetiracetam's binding to SV2A will continue to enhance our understanding of synaptic vesicle function and provide new avenues for the development of novel therapeutics for epilepsy and other neurological disorders.

References

(S)-2-Aminobutyramide Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-2-Aminobutyramide hydrochloride is a crucial chiral building block extensively utilized in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its stereodefined structure makes it an invaluable intermediate, most notably in the production of antiepileptic drugs such as Levetiracetam and its analogue, Brivaracetam.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid.[4] Its hydrochloride form enhances stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 7682-20-4[1]
Molecular Formula C₄H₁₁ClN₂O[5]
Molecular Weight 138.60 g/mol [6]
Appearance White to off-white solid[4][7]
Melting Point 259-263 °C[6][7]
Optical Activity [α]²²/D +24° (c=1 in H₂O)[6][7]
Solubility Soluble in water, slightly soluble in DMSO.[4][7]
Storage 2-8°C, keep container tightly closed.[1][4]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[7]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary StatementsReferences
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264, P270, P301+P312, P330[4]
H315: Causes skin irritationSkin irritation (Category 2)P264, P280, P302+P352, P332+P313[4][8]
H319: Causes serious eye irritationEye irritation (Category 2)P280, P305+P351+P338, P337+P313[4][8]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)P261, P271, P304+P340, P312[4]

Synthesis of this compound

The most common and efficient synthesis of enantiomerically pure this compound starts from the readily available chiral precursor, L-2-aminobutyric acid. The process involves a two-step, one-pot reaction sequence of esterification followed by ammonolysis.

Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

This protocol is based on procedures detailed in patent literature.[9][10]

Step 1: Esterification of L-2-Aminobutyric Acid

  • To a suitable reaction vessel (e.g., a 1L four-necked flask) equipped with a stirrer, thermometer, and dropping funnel, add L-2-aminobutyric acid (50.0 g, 0.48 mol) and methanol (250 mL).

  • Cool the suspension to 20-40°C.

  • Slowly add thionyl chloride (70.0 g, 0.59 mol) dropwise to the stirred suspension, maintaining the temperature between 20-40°C.

  • After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the L-2-aminobutyric acid is consumed, concentrate the reaction mixture under reduced pressure to approximately half of its original volume (to ~150 mL). The resulting solution of (S)-2-aminobutyric acid methyl ester hydrochloride in methanol is used directly in the next step.

Step 2: Ammonolysis to this compound

  • Transfer the concentrated methanolic solution from Step 1 to a reaction vessel equipped for gas introduction and cooling.

  • Cool the solution to 0-10°C.

  • Bubble ammonia gas through the solution while maintaining the temperature at 0-4°C.[10]

  • Continue the ammonolysis for approximately 16-18 hours, monitoring the reaction by TLC or HPLC until the ester is fully consumed.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent, yielding a white solid.

  • Dry the solid under vacuum at 60-70°C to a constant weight to obtain this compound.

  • Typical Yield: 82-86%.[10]

  • Purity: >99%.[10][11]

  • Optical Purity (ee): >99.5%.[11]

G Workflow: Synthesis of (S)-2-Aminobutyramide HCl A L-2-Aminobutyric Acid C Esterification (20-40°C, 2-3h) A->C B Methanol (Solvent) Thionyl Chloride (Reagent) B->C D (S)-2-Aminobutyric Acid Methyl Ester HCl (in situ) C->D F Ammonolysis (0-10°C, 16-18h) D->F E Ammonia Gas (Reagent) E->F G Work-up (Concentration, Drying) F->G H (S)-2-Aminobutyramide HCl G->H

Caption: Synthesis of (S)-2-Aminobutyramide HCl from L-2-Aminobutyric Acid.

Application in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam

This protocol outlines the condensation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride followed by intramolecular cyclization.[2][12][13]

Step 1: Acylation

  • In a reaction vessel, suspend this compound (e.g., 3.0 g, 21.65 mmol) in water (15 mL).[13]

  • Cool the mixture to 0-5°C.

  • Add a base, such as triethylamine (7.55 mL, 54.13 mmol) or potassium carbonate, to neutralize the hydrochloride and facilitate the reaction.[13]

  • Slowly add 4-chlorobutyryl chloride (3.15 mL, 28.14 mmol) dropwise, keeping the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.

  • The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, often precipitates from the solution and can be isolated by filtration.[2][13]

Step 2: Intramolecular Cyclization

  • Suspend the intermediate from Step 1 in a suitable solvent such as dichloromethane or toluene.

  • Add a base, such as potassium hydroxide or sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to facilitate the cyclization.[12]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC/HPLC).

  • Perform an aqueous work-up: wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Levetiracetam.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[12][14]

G Workflow: Synthesis of Levetiracetam cluster_0 Acylation cluster_1 Cyclization A (S)-2-Aminobutyramide HCl D Condensation (0-25°C) A->D B 4-Chlorobutyryl Chloride B->D C Base (e.g., K2CO3, Et3N) Solvent (e.g., H2O, ACN) C->D E (S)-N-(1-amino-1-oxobutan-2-yl) -4-chlorobutanamide D->E G Intramolecular Cyclization E->G F Base (e.g., KOH, NaOH) Solvent (e.g., DCM) F->G H Crude Levetiracetam G->H I Purification (Recrystallization) H->I J Levetiracetam I->J

Caption: Synthesis of Levetiracetam using (S)-2-Aminobutyramide HCl.

Analytical Methods

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This method is adapted from the procedure described by T. Naga Jhansi et al.[15][16]

  • Column: CROWNPAK CR (+)

  • Mobile Phase: 0.05% Perchloric acid solution

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 15°C

  • Detection: UV at 200 nm

  • Diluent: Mobile Phase

  • Sample Concentration: 2 mg/mL

Procedure:

  • Prepare the mobile phase by diluting concentrated perchloric acid in high-purity water.

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve the target concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • The (S)-enantiomer and the undesired (R)-enantiomer will be separated. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

This method is validated for precision, accuracy, and robustness, with a limit of detection for the (R)-isomer at 0.0002 mg/mL.[15]

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of important antiepileptic drugs. Its efficient, stereoselective synthesis from L-2-aminobutyric acid and the robust analytical methods available for its quality control make it a reliable building block for pharmaceutical manufacturing. The detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals working with this essential compound.

References

The Emergence and Synthesis of (S)-2-Aminobutyramide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminobutyramide hydrochloride , a chiral amide compound, serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] Its development is intrinsically linked to the history of Levetiracetam, which was discovered in 1992.[3][4] This guide provides an in-depth exploration of the synthesis history of this compound, detailing key experimental protocols and presenting comparative data for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is not one of a serendipitous discovery in isolation, but rather a directed development as a key building block for Levetiracetam. Levetiracetam, developed by the Belgian company UCB, was approved for medical use in the United States in 1999.[3][5] The synthesis of Levetiracetam necessitates an enantiomerically pure precursor, which led to the development of efficient synthetic routes for this compound.[6][7]

Synthetic Pathways

Several synthetic strategies have been developed to produce this compound with high chemical and enantiomeric purity. These methods can be broadly categorized into two main approaches:

  • Synthesis from a Chiral Precursor: This approach utilizes an already enantiomerically pure starting material, such as (S)-2-aminobutyric acid, to ensure the desired stereochemistry in the final product.[8]

  • Resolution of a Racemic Mixture: This strategy involves the synthesis of a racemic mixture of 2-aminobutyramide, followed by a resolution step to separate the desired (S)-enantiomer from the (R)-enantiomer.[9][10]

The following sections will delve into the detailed experimental protocols for these key synthetic methodologies.

Key Synthesis Methods and Experimental Protocols

Method 1: From (S)-2-Aminobutyric Acid via Esterification and Ammonolysis

This is a common and direct method that preserves the stereochemistry of the starting material.

Experimental Protocol:

  • Esterification: (S)-2-aminobutyric acid is reacted with thionyl chloride in methanol.[5][11] This reaction forms the methyl ester hydrochloride in situ.

  • Ammonolysis: The resulting solution containing (S)-2-aminobutyric acid methyl ester hydrochloride is then treated with ammonia.[12] The ammonia neutralizes the hydrogen chloride and reacts with the ester to form (S)-2-Aminobutyramide.

  • Salt Formation: The resulting (S)-2-Aminobutyramide is then treated with hydrochloric acid (often as a solution in a solvent like isopropanol) to precipitate the hydrochloride salt.[13]

Quantitative Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
(S)-2-Aminobutyric acidThionyl chloride, AmmoniaMethanol20-40 (esterification), 0-10 (ammonolysis)Not specified>99 (by HPLC)[5]
(S)-2-Aminobutyric acidThionyl chloride, Methanolic ammoniaMethanolNot specifiedNot specifiedNot specified[11]

Synthesis Pathway from (S)-2-Aminobutyric Acid

G S_2_aminobutyric_acid (S)-2-Aminobutyric Acid S_2_aminobutyric_acid_methyl_ester_HCl (S)-2-Aminobutyric acid methyl ester hydrochloride S_2_aminobutyric_acid->S_2_aminobutyric_acid_methyl_ester_HCl Esterification Thionyl_Chloride SOCl₂ Thionyl_Chloride->S_2_aminobutyric_acid_methyl_ester_HCl Methanol Methanol Methanol->S_2_aminobutyric_acid_methyl_ester_HCl S_2_Aminobutyramide (S)-2-Aminobutyramide S_2_aminobutyric_acid_methyl_ester_HCl->S_2_Aminobutyramide Ammonolysis Ammonia Ammonia Ammonia->S_2_Aminobutyramide S_2_Aminobutyramide_HCl (S)-2-Aminobutyramide hydrochloride S_2_Aminobutyramide->S_2_Aminobutyramide_HCl Salt Formation HCl HCl HCl->S_2_Aminobutyramide_HCl

Caption: Synthesis of this compound from (S)-2-Aminobutyric acid.

Method 2: Resolution of Racemic 2-Aminobutanamide

This method starts with a non-chiral precursor and introduces a chiral resolving agent to separate the enantiomers.

Experimental Protocol:

  • Ammoniation: Methyl 2-bromobutyrate is reacted with a methanol-ammonia solution to produce racemic (DL)-2-aminobutanamide.[9][10]

  • Resolution: The racemic mixture is then treated with a chiral acid, such as L-(+)-tartaric acid, in a suitable solvent like methanol.[9][13] This forms diastereomeric salts, and the salt of the (S)-enantiomer selectively precipitates.

  • Liberation and Salt Formation: The isolated diastereomeric salt is then treated with a base to liberate the free (S)-2-aminobutanamide. Subsequent treatment with hydrogen chloride gas or a solution of HCl in a solvent yields the final product.[9][13]

Quantitative Data Summary:

Starting MaterialResolving AgentSolventKey StepsYield (%)Optical Purity (%)Reference
Methyl 2-bromobutyrateL-(+)-Tartaric acidMethanol, IsopropanolAmmoniation, Resolution, Salt FormationNot specifiedNot specified[9][10]
Racemic 2-amino butyramideL-(+)-Tartaric acidMethanol, Isopropanol, or WaterResolution, Salt FormationNot specifiedNot specified[13]

Workflow for Resolution of Racemic 2-Aminobutanamide

G Methyl_2_bromobutyrate Methyl 2-bromobutyrate DL_2_aminobutanamide Racemic (DL)-2-Aminobutanamide Methyl_2_bromobutyrate->DL_2_aminobutanamide Ammonia_Methanol Ammonia in Methanol Ammonia_Methanol->DL_2_aminobutanamide Diastereomeric_Salts Diastereomeric Salts DL_2_aminobutanamide->Diastereomeric_Salts L_Tartaric_Acid L-(+)-Tartaric Acid L_Tartaric_Acid->Diastereomeric_Salts S_2_aminobutanamide_tartrate (S)-2-Aminobutanamide Tartrate (precipitate) Diastereomeric_Salts->S_2_aminobutanamide_tartrate R_2_aminobutanamide_tartrate (R)-2-Aminobutanamide Tartrate (in solution) Diastereomeric_Salts->R_2_aminobutanamide_tartrate S_2_Aminobutyramide (S)-2-Aminobutyramide S_2_aminobutanamide_tartrate->S_2_Aminobutyramide Base Base Base->S_2_Aminobutyramide S_2_Aminobutyramide_HCl This compound S_2_Aminobutyramide->S_2_Aminobutyramide_HCl HCl HCl HCl->S_2_Aminobutyramide_HCl

Caption: Resolution of racemic 2-aminobutanamide to obtain the (S)-enantiomer.

Role in Levetiracetam Synthesis

This compound is a direct precursor to Levetiracetam. The synthesis involves the condensation of this compound with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.[11][14]

Logical Relationship in Levetiracetam Synthesis

G S_2_Aminobutyramide_HCl (S)-2-Aminobutyramide hydrochloride Intermediate (S)-N-[1-(Aminocarbonyl)propyl]- 4-chlorobutanamide S_2_Aminobutyramide_HCl->Intermediate Condensation Chlorobutyryl_Chloride 4-Chlorobutyryl chloride Chlorobutyryl_Chloride->Intermediate Levetiracetam Levetiracetam Intermediate->Levetiracetam Intramolecular Cyclization Base_Cyclization Base (e.g., KOH) Base_Cyclization->Levetiracetam

Caption: Role of this compound in Levetiracetam synthesis.

Conclusion

The synthesis of this compound is a well-established process crucial for the production of Levetiracetam. The choice between starting from a chiral precursor or resolving a racemic mixture often depends on factors such as cost, availability of starting materials, and desired scale of production. The detailed methodologies and comparative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Levetiracetam, the Active Pharmaceutical Ingredient Synthesized from (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Aminobutyramide hydrochloride is a chiral chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds.[1][2] Its most notable application is as a key building block in the industrial preparation of Levetiracetam, a widely used second-generation anti-epileptic drug (AED).[3][4][5][6][7] Direct pharmacological and toxicological data for this compound is limited, as it is not intended for therapeutic use itself. The safety data for this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation.[8][9][10][11][12]

Given that the primary interest in this compound for researchers, scientists, and drug development professionals lies in its role as a precursor to Levetiracetam, this guide will provide a comprehensive overview of the pharmacology and toxicology of Levetiracetam.

Pharmacology of Levetiracetam

Levetiracetam is an effective AED for various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[13] It is considered a first-choice option for second-line therapy in the treatment of status epilepticus due to its favorable adverse effect profile.[14]

Mechanism of Action

The precise mechanism of action of Levetiracetam is not fully understood but is known to be distinct from other AEDs.[13][15] The primary mechanism is believed to be its binding to the synaptic vesicle glycoprotein 2A (SV2A).[13][14][16][17]

  • SV2A Binding: SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals.[14][17] Levetiracetam's binding to SV2A is thought to modulate the function of these vesicles, thereby influencing neurotransmitter release.[17] This interaction appears to stabilize synaptic transmission and reduce the likelihood of abnormal neuronal firing that leads to seizures.[17] There is a strong correlation between the affinity of Levetiracetam derivatives for SV2A and their anticonvulsant potency.[18]

  • Modulation of Neuronal Excitability: By binding to SV2A, Levetiracetam may help to calm brain activity and reduce seizures.[16] It does not inhibit voltage-dependent Na+ channels or directly affect GABAergic or glutamatergic receptors.[13]

  • Other Potential Mechanisms: Some evidence suggests that Levetiracetam may also inhibit N-type calcium channels and modulate presynaptic P/Q-type voltage-dependent calcium channels, leading to a reduction in the release of the excitatory neurotransmitter glutamate.[17][19] It has also been observed to enhance the activity of the inhibitory neurotransmitter GABA.[17]

Levetiracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Ca_Channel N-type & P/Q-type Ca2+ Channels Levetiracetam->Ca_Channel Inhibits Synaptic_Vesicle Synaptic Vesicle SV2A->Synaptic_Vesicle Modulates Function Neurotransmitter_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitability Leads to Ca_Channel->Neurotransmitter_Release

Caption: Proposed mechanism of action of Levetiracetam.

Pharmacokinetics of Levetiracetam

Levetiracetam exhibits a favorable pharmacokinetic profile with rapid absorption, linear kinetics, and minimal drug-drug interactions.[20]

Table 1: Pharmacokinetic Parameters of Levetiracetam in Adults

ParameterValueReference(s)
Bioavailability~100%[13]
Time to Peak Plasma Concentration (Tmax)~1 hour (fasted)[21]
Effect of Food on TmaxDelayed by 1.5 hours[21]
Effect of Food on CmaxDecreased by 20%[22][23]
Protein Binding<10%[22][23]
Volume of Distribution (Vd)0.5 - 0.7 L/kg[22][23]
MetabolismMinimal, primarily via enzymatic hydrolysis[21]
Major Metaboliteucb L057 (inactive)[21]
Elimination Half-life7 ± 1 hours[21]
Primary Route of ExcretionRenal (66% as unchanged drug)[21]
Renal Clearance0.6 ml/min/kg[21]
Total Body Clearance0.9 ml/min/kg[21]

Toxicology of Levetiracetam

Levetiracetam is generally well-tolerated, with most adverse events being mild to moderate in intensity.[24]

Preclinical Toxicology

  • Acute Toxicity: The acute oral LD50 in rats and mice is greater than 5 g/kg. In dogs, doses exceeding 600 mg/kg have been shown to cause vomiting.[21]

  • Sub-chronic Toxicity: Studies in rats (up to 1800 mg/kg/day) and dogs (up to 1200 mg/kg/day) for 3 months showed Levetiracetam to be relatively non-toxic.[21]

  • Developmental Toxicity: In animal studies, Levetiracetam has produced developmental toxicity at high doses, including increased embryofetal and offspring mortality, increased incidences of fetal structural abnormalities, and decreased growth.[25]

Clinical Toxicology and Adverse Events

The most common adverse events reported in clinical trials are central nervous system-related.[25][26]

Table 2: Incidence of Common Adverse Reactions in Levetiracetam-Treated Adult Patients (Partial-Onset Seizures)

Adverse ReactionLevetiracetam (%) (n=769)Placebo (%) (n=439)Reference(s)
Somnolence158[25]
Asthenia (Weakness)159[27]
Infection138[25]
Dizziness94[26]
Coordination Difficulties3.41.6[25]
  • Behavioral Abnormalities: Behavioral effects such as irritability, agitation, anger, and aggression have been reported, particularly in individuals with a prior psychiatric history or learning disabilities.[27]

  • Serious Dermatological Reactions: Rare cases of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.[13]

  • Overdose: In cases of overdose, somnolence, agitation, aggression, depressed level of consciousness, respiratory depression, and coma have been observed. There is no specific antidote, and management is supportive.[25]

Experimental Protocols

Synthesis of Levetiracetam from this compound

The synthesis of Levetiracetam from this compound is a well-established industrial process.

Levetiracetam_Synthesis_Workflow Start (S)-2-Aminobutyramide Hydrochloride Step1 Condensation with 4-Chlorobutyryl Chloride Start->Step1 Intermediate (S)-N-[1-(Aminocarbonyl)propyl]- 4-chlorobutanamide Step1->Intermediate Step2 Cyclization Intermediate->Step2 End Levetiracetam Step2->End

Caption: Simplified workflow for the synthesis of Levetiracetam.

Detailed Methodology:

  • This compound is condensed with 4-chlorobutyryl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[4]

  • The resulting intermediate, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, undergoes cyclization. This is achieved in the presence of a strong base, such as potassium hydroxide, in a solvent like methylene chloride.[4]

  • The crude Levetiracetam is then purified. This is often done through recrystallization using solvents such as acetone and ethyl acetate.[3]

SV2A Binding Assay

The binding of Levetiracetam to its target protein, SV2A, can be quantified using radioligand binding assays.

Detailed Methodology:

  • Preparation of brain membranes or synaptic vesicles: Brain tissue is homogenized, and membranes or synaptic vesicles are prepared through differential centrifugation.[28]

  • Incubation: The prepared membranes or vesicles are incubated with a radiolabeled ligand, such as [³H]ucb 30889 (a Levetiracetam analog with higher affinity), in the presence or absence of varying concentrations of Levetiracetam.[28]

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the binding affinity (Ki or IC50) of Levetiracetam for SV2A.

Animal Models for Assessing Anticonvulsant Activity

Several animal models are used to evaluate the efficacy of anticonvulsant drugs like Levetiracetam.

  • Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures. However, Levetiracetam shows weak or no activity in this model.[15]

  • Pentylenetetrazol (PTZ) Seizure Test: This model is used to screen for drugs effective against myoclonic and absence seizures. Levetiracetam also has limited activity in this model.[15]

  • Kindling Model: This is a model of chronic epilepsy where repeated subconvulsive electrical or chemical stimulation of a brain region leads to the development of spontaneous seizures. The amygdala-kindled rat model was instrumental in identifying the anticonvulsant activity of Levetiracetam and is considered a valuable model for drug differentiation.[29][30]

  • Genetic Models: Rodent strains that are genetically prone to seizures are also used to test the efficacy of AEDs. Levetiracetam demonstrates potent seizure suppression in these models.[15]

While this compound is a critical starting material, the pharmacological and toxicological profile of interest to the scientific and drug development community is that of its end-product, Levetiracetam. Levetiracetam is a widely used AED with a unique mechanism of action centered on its binding to the synaptic vesicle protein SV2A. It possesses a favorable pharmacokinetic profile and is generally well-tolerated, with a predictable and manageable adverse event profile. This in-depth guide provides core technical information to aid researchers and professionals in understanding the key attributes of this important therapeutic agent.

References

(S)-2-Aminobutyramide Hydrochloride: A Technical Review of a Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride, a chiral amide compound, serves as a critical building block in modern organic synthesis. Its primary significance lies in its role as a key intermediate in the production of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] The stereospecificity of this compound is crucial for the formation of enantiomerically pure therapeutic agents, where the three-dimensional arrangement of atoms significantly influences biological activity.[3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and its well-established application in pharmaceutical manufacturing. While its direct biological activity is not extensively documented, this review consolidates the existing knowledge of its chemical characteristics and synthetic utility.

Chemical and Physical Properties

This compound presents as a white to off-white crystalline powder.[5] It is soluble in water and stable under recommended storage conditions, though it is considered air-sensitive and incompatible with strong oxidizing agents.[5] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReferences
CAS Number 7682-20-4[6]
Molecular Formula C4H11ClN2O[6]
Molecular Weight 138.60 g/mol [6]
Appearance White to off-white crystalline powder[5]
Melting Point 259-263 °C
Solubility Soluble in water[4]
Optical Activity [α]22/D +24° (c = 1 in H2O)
Synonyms (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide hydrochloride[7]

Table 1: Chemical and Physical Properties of this compound

Synthesis Methodologies

The synthesis of this compound is a critical step in the production of Levetiracetam. Several synthetic routes have been developed, often focusing on achieving high enantiomeric purity and yield. Below are detailed protocols for common synthesis methods.

Experimental Protocol 1: Synthesis from (S)-2-Aminobutyric Acid

This method involves the esterification of (S)-2-aminobutyric acid followed by amidation.

Materials:

  • (S)-2-Aminobutyric acid

  • Thionyl chloride

  • Methanol

  • Ammonia gas

  • Methanolic hydrochloric acid

Procedure:

  • (S)-2-Aminobutyric acid is reacted with thionyl chloride in the presence of methanol to yield (S)-2-aminobutyric acid methyl ester.

  • The resulting ester is then treated with ammonia and methanolic hydrochloric acid to produce this compound.

G A (S)-2-Aminobutyric Acid C (S)-2-Aminobutyric Acid Methyl Ester A->C Esterification B Thionyl Chloride, Methanol E (S)-2-Aminobutyramide Hydrochloride C->E Amidation D Ammonia, Methanolic HCl

Synthesis from (S)-2-Aminobutyric Acid.
Experimental Protocol 2: Synthesis via Strecker Reaction

An asymmetric Strecker reaction provides an alternative route to producing the chiral amine precursor.

Materials:

  • Propanaldehyde

  • [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary)

  • Sodium cyanide

  • Methanol/Water

  • 6 M Hydrochloric acid

  • Thionyl chloride

  • Methanolic ammonia

Procedure:

  • Propanaldehyde is reacted with sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a methanol/water mixture to form the corresponding aminonitrile.

  • The aminonitrile is then hydrolyzed with 6 M aqueous hydrochloric acid to yield (S)-2-aminobutyric acid hydrochloride.

  • The resulting acid is esterified with thionyl chloride in methanol and subsequently amidated with methanolic ammonia to give this compound.

Application in the Synthesis of Levetiracetam

This compound is a pivotal intermediate in the industrial synthesis of Levetiracetam. The following protocol outlines its use in this process.

Experimental Protocol 3: Synthesis of Levetiracetam

Materials:

  • This compound

  • 4-Chlorobutyryl chloride

  • Potassium carbonate

  • Acetonitrile

  • Potassium hydroxide

  • Methylene chloride

  • Tetrabutylammonium bromide (phase transfer catalyst)

Procedure:

  • This compound is condensed with 4-chlorobutyryl chloride in the presence of potassium carbonate in acetonitrile. This reaction forms the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide and a phase transfer catalyst (tetrabutylammonium bromide) in methylene chloride to yield Levetiracetam.

G A (S)-2-Aminobutyramide Hydrochloride C (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide A->C Condensation B 4-Chlorobutyryl Chloride, K2CO3, Acetonitrile E Levetiracetam C->E Intramolecular Cyclization D KOH, Methylene Chloride, Tetrabutylammonium Bromide

Synthesis of Levetiracetam.

Biological Activity and Toxicology

The available literature predominantly focuses on the synthetic applications of this compound, and as such, there is a significant lack of data on its specific biological activities, mechanism of action, and pharmacokinetic profile. It is primarily considered a biochemical reagent for research purposes and is not intended for diagnostic or therapeutic use.[6]

Safety data sheets indicate that this compound is harmful if swallowed and causes skin and serious eye irritation.[8][9][10] It may also cause respiratory irritation.[8][9] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

This compound is a well-characterized chiral intermediate of significant industrial importance, particularly in the synthesis of the antiepileptic drug Levetiracetam. Its chemical and physical properties are well-defined, and various synthetic routes to its production have been established, ensuring its availability for pharmaceutical manufacturing. While its direct biological effects remain largely unexplored, its role as a key building block in the creation of life-saving medications is undisputed. Future research could potentially explore any intrinsic biological activities of this molecule, but its current value lies firmly in the realm of synthetic chemistry.

References

(S)-2-Aminobutyramide Hydrochloride: A Technical Guide to its Core Function as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminobutyramide hydrochloride is a chiral building block of significant interest in the pharmaceutical industry.[1][2][3] While not known to have a direct function in biochemical pathways, its primary importance lies in its role as a key intermediate in the synthesis of prominent antiepileptic drugs, including Levetiracetam and Brivaracetam.[2] This technical guide provides an in-depth overview of its core application in the synthesis of Levetiracetam, including a detailed experimental protocol and pathway visualization.

Chemical Properties and Significance

This compound is the hydrochloride salt of the S-enantiomer of 2-aminobutyramide.[3] Its stereospecific configuration is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity.[1] The hydrochloride form of the compound enhances its stability and solubility, making it suitable for use in various chemical reactions.[1][3]

Property Value
CAS Number 7682-20-4[1]
Molecular Formula C4H11ClN2O[4]
Molecular Weight 138.60 g/mol [3]
Appearance White to off-white crystalline powder[3][5]
Solubility Soluble in water[6]
Storage 2°C - 8°C, in a well-closed container[1]

Role in the Synthesis of Levetiracetam

The primary application of this compound is as a precursor in the synthesis of Levetiracetam, a widely used antiepileptic drug.[7][8][9][10][11] The synthesis involves the condensation of this compound with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidone ring characteristic of Levetiracetam.

Synthetic Pathway

The overall synthetic scheme for the preparation of Levetiracetam from this compound is a two-step process. The first step is the acylation of the amino group of (S)-2-Aminobutyramide with 4-chlorobutyryl chloride. The resulting intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, is then induced to undergo intramolecular cyclization to yield Levetiracetam.

Synthesis_of_Levetiracetam cluster_reactants Reactants S_2_Aminobutyramide (S)-2-Aminobutyramide hydrochloride Intermediate (S)-N-[1-(Aminocarbonyl)propyl]- 4-chlorobutanamide S_2_Aminobutyramide->Intermediate Condensation (Acetonitrile, K2CO3) Chlorobutyryl_chloride 4-Chlorobutyryl chloride Chlorobutyryl_chloride->Intermediate Condensation (Acetonitrile, K2CO3) Levetiracetam Levetiracetam Intermediate->Levetiracetam Intramolecular Cyclization (Methylene chloride, KOH)

Figure 1: Synthesis of Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam

The following is a representative experimental protocol for the synthesis of Levetiracetam from this compound, based on established chemical literature.[7][8]

Materials and Reagents
  • This compound

  • 4-Chlorobutyryl chloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Potassium hydroxide (KOH)

  • Methylene chloride (DCM)

  • Ethyl acetate

  • Acetone

Procedure

Step 1: Condensation

  • To a stirred solution of this compound in acetonitrile, add potassium carbonate.

  • Cool the mixture to 0-5°C.

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in methylene chloride.

  • Add powdered potassium hydroxide to the solution.

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Levetiracetam.

Step 3: Purification

  • Recrystallize the crude Levetiracetam from a mixture of acetone and ethyl acetate to obtain the purified product.

Experimental Workflow

Experimental_Workflow Start Start Condensation Condensation of (S)-2-Aminobutyramide HCl and 4-Chlorobutyryl chloride Start->Condensation TLC1 TLC Monitoring Condensation->TLC1 Workup1 Filtration and Concentration TLC1->Workup1 Reaction Complete Cyclization Intramolecular Cyclization with KOH Workup1->Cyclization TLC2 TLC Monitoring Cyclization->TLC2 Workup2 Filtration, Washing, and Concentration TLC2->Workup2 Reaction Complete Purification Recrystallization Workup2->Purification End Pure Levetiracetam Purification->End

Figure 2: Experimental Workflow.

Conclusion

This compound is a critical chiral intermediate whose primary function in a biochemical context is indirect, serving as a foundational element in the synthesis of the neurotherapeutically significant molecule, Levetiracetam. Its stereospecific nature is paramount to the efficacy of the final active pharmaceutical ingredient. The synthetic pathway, involving a straightforward condensation and cyclization, highlights its utility and importance for researchers and professionals in drug development and medicinal chemistry. A thorough understanding of its properties and synthetic applications is essential for the continued development of novel therapeutics.

References

physical properties like melting point and solubility of (S)-2-Aminobutyramide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminobutyramide Hydrochloride

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 7682-20-4), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a chiral amine compound utilized as a significant building block in organic and pharmaceutical synthesis, particularly in the creation of enantiomerically pure drugs.[1][2]

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[1][3][4] Its hydrochloride form enhances its stability and solubility in water, making it suitable for various laboratory applications.[2][5]

Data Presentation: Quantitative Physical Properties

The following table summarizes the reported quantitative physical properties of this compound.

PropertyValueReferences
Molecular Formula C₄H₁₁ClN₂O[1][6]
Molecular Weight 138.6 g/mol [5][6]
Melting Point 259-263 °C[3][6][7]
263 °C[5]
263 °C (decomposes)
252-262 °C[8]
Solubility Soluble in water.[1][4][1][4]
Slightly soluble in DMSO and water.[6][6]
Soluble in methanol.[9][9]
Sparingly soluble in glacial acetic acid.[9][9]
Very slightly soluble in chloroform.[9][9]
Practically insoluble in water.[9][9]
Optical Activity [α]22/D +24°, c = 1 in H₂O[6][7]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and pure. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[11][12]

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.[11]

    • To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.[11][12] The packed sample height should be 2-3 mm.[11]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.[12][13]

    • For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point.[11][12]

    • Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.[11][13]

    • Record the temperature at which the first droplet of liquid appears (the beginning of melting).[11]

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range is the melting point of the sample.[13]

    • For accuracy, repeat the determination with a fresh sample.[14]

Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, methanol)

  • Glass vials or test tubes with closures

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh a precise amount of this compound and add it to a known volume of the chosen solvent in a glass vial. Start with a concentration expected to be above the solubility limit.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer, followed by sonication if necessary, to facilitate dissolution.[15]

    • Place the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant without disturbing the solid residue. Centrifugation can be used to aid separation.[16]

    • Accurately dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation.

  • Calculation:

    • Calculate the solubility based on the concentration of the compound in the saturated solution. Express the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the physical properties of this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Determination A Sample Preparation: Pulverize and Dry Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) near Melting Point C->D E Record Melting Range: First liquid to all liquid D->E F Add Excess Solute to Known Volume of Solvent G Equilibrate (e.g., 24h) with Agitation F->G H Separate Saturated Solution (Centrifuge/Filter) G->H I Analyze Aliquot (e.g., HPLC, UV-Vis) H->I J Calculate Solubility (e.g., mg/mL) I->J

References

Methodological & Application

Application Notes and Protocols for the Quantification of (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S)-2-Aminobutyramide hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The protocols herein describe two distinct analytical techniques: a reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantification in biological matrices.

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed for the accurate determination of the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide hydrochloride raw material. The separation of enantiomers is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column: CROWNPAK CR (+)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade perchloric acid, water, and acetonitrile

2. Chromatographic Conditions: A reverse-phase chiral HPLC method was developed for this analysis.[1][2] The specific conditions are summarized in the table below.

ParameterValue
Column CROWNPAK CR (+)
Mobile Phase 0.05% Perchloric acid solution
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection Wavelength 200 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Diluent: Mobile phase (0.05% Perchloric acid solution)

  • This compound Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of 2 mg/mL.

  • (R)-2-Aminobutyramide Standard Solution: Prepare a stock solution of the (R)-isomer. From this stock, prepare a series of calibration standards by diluting with the diluent to cover the desired concentration range (e.g., from 0.0005 mg/mL to 0.004 mg/mL).[1][2]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the series of (R)-isomer standard solutions to generate a calibration curve.

  • Inject the this compound sample solution.

  • Identify and integrate the peaks corresponding to the (R) and (S) enantiomers.

  • Quantify the amount of the (R)-isomer in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the chiral HPLC method, demonstrating its suitability for the intended purpose.[1][2]

ParameterResult
Linearity Range for (R)-isomer 0.0005 mg/mL to 0.004 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0002 mg/mL
Limit of Quantification (LOQ) 0.0005 mg/mL
Accuracy (Recovery) 93% to 106%
Precision (RSD%) < 2%

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow A Sample & Standard Preparation B HPLC System Equilibration (CROWNPAK CR (+), 0.05% HClO4) A->B C Blank Injection (Diluent) B->C D Calibration Curve Generation ((R)-isomer standards) C->D E Sample Injection ((S)-2-Aminobutyramide HCl) D->E F Data Acquisition (200 nm) E->F G Peak Integration & Quantification F->G H Report Generation (Enantiomeric Purity) G->H

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Method 2: LC-MS/MS for Quantification in Biological Matrices (Adapted Protocol)

This protocol is an adapted method for the quantification of (S)-2-Aminobutyramide in biological matrices such as plasma. As a small, polar molecule, specific chromatographic and mass spectrometric conditions are required for sensitive and selective detection. This method is based on common practices for the analysis of similar analytes.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., (S)-2-Aminobutyramide-d3 hydrochloride)

2. LC-MS/MS Conditions:

ParameterValue
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution optimized for retention
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions See table below

3. Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-2-Aminobutyramide 103.186.1 (loss of NH3)15
(S)-2-Aminobutyramide 103.144.1 (C2H6N+)20
Internal Standard (d3) 106.189.115

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical)

The following table presents expected performance characteristics for a validated LC-MS/MS method.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (Recovery) 85% to 115%
Precision (RSD%) < 15%

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow A Plasma Sample Collection B Internal Standard Spiking A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis (HILIC, ESI+, MRM) F->G H Data Processing & Quantification G->H I Pharmacokinetic Analysis H->I

Caption: Bioanalytical workflow for LC-MS/MS quantification.

References

Application of (S)-2-Aminobutyramide Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (S)-2-Aminobutyramide hydrochloride is a critical chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of antiepileptic drugs.[1][2][3] Its stereospecific structure is essential for the enantiomerically pure synthesis of active pharmaceutical ingredients (APIs), most notably Levetiracetam and its analogue, Brivaracetam.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important anticonvulsant medications. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical synthesis.

Introduction

This compound (CAS: 7682-20-4) is the hydrochloride salt of the L-enantiomer of 2-aminobutanamide.[1] It typically appears as an off-white solid with good stability and water solubility, which are advantageous properties for its application in various chemical reactions.[1] The primary utility of this compound lies in its defined stereochemistry, making it an invaluable precursor for asymmetric synthesis in the pharmaceutical industry.[2][5]

Primary Applications in Pharmaceutical Synthesis

The most significant application of this compound is in the synthesis of the pyrrolidinone class of anticonvulsant drugs.

Synthesis of Levetiracetam

Levetiracetam, marketed under the brand name Keppra®, is a widely used antiepileptic medication.[5] A common and efficient synthetic route to Levetiracetam involves the condensation of this compound with 4-chlorobutyryl chloride.[6][7][8] This reaction is followed by an intramolecular cyclization to form the characteristic pyrrolidinone ring of the Levetiracetam molecule.[6][7]

The overall reaction scheme is as follows:

This compound reacts with 4-chlorobutyryl chloride in the presence of a base to yield an intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This intermediate then undergoes intramolecular cyclization, also under basic conditions, to form Levetiracetam.[6][7]

Synthesis of Brivaracetam

Brivaracetam (brand name Briviact®) is a newer antiepileptic drug and an analogue of Levetiracetam. Several synthetic pathways for Brivaracetam also utilize (S)-2-aminobutyramide as a key chiral starting material.[4][9] For instance, one synthetic route involves the reductive amination of a suitable precursor with (S)-2-aminobutyramide.[4][9] In another approach, it is coupled with a chiral acid intermediate to form the final product.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses utilizing this compound.

Table 1: Reaction Conditions for the Synthesis of Levetiracetam Intermediate

ParameterValueReference
Starting Materials This compound, 4-Chlorobutyryl chloride[6][7]
Solvent Acetonitrile or Water[6][8]
Base Potassium carbonate or other inorganic/organic bases[6][7][8]
Reaction Temperature 0 °C to Room Temperature[8]
Solvent to Substrate Ratio 20 mL acetonitrile per gram of this compound[8]

Table 2: Conditions for the Cyclization Step in Levetiracetam Synthesis

ParameterValueReference
Starting Material (S)-N-[1-(Amino carbonyl)propyl]-4-chlorobutyramide[6][7]
Solvent Methylene chloride[6][7]
Base Potassium hydroxide[6][7]
Catalyst Tetrabutyl ammonium bromide (Phase Transfer Catalyst)[6]

Table 3: Example Reaction Data for Brivaracetam Synthesis

ParameterValueReference
Starting Materials (S)-2-aminobutanamide hydrochloride, Compound VII, Na2CO3, NaI[10]
Solvent DMF[10]
Reaction Temperature 90 °C[10]
Reaction Time 18 hours[10]
Yield 96% (crude)[10]

Experimental Protocols

Protocol for the Synthesis of Levetiracetam

This protocol is a representative example based on commonly cited synthetic routes.[6][7][8]

Step 1: Acylation of this compound

  • In a suitable reaction vessel, suspend this compound in acetonitrile (approximately 20 mL per gram of the starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium carbonate (as a base) to the mixture while stirring.

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for the time determined by reaction monitoring (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture contains the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Step 2: Intramolecular Cyclization to form Levetiracetam

  • To the reaction mixture from Step 1, add methylene chloride as the solvent.

  • Add potassium hydroxide and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide.[6]

  • Stir the mixture at room temperature until the cyclization is complete, as monitored by an appropriate analytical technique.

  • After the reaction is complete, perform a standard aqueous work-up.

  • The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield crude Levetiracetam.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone and ethyl acetate, to obtain pure Levetiracetam.[6]

Protocol for the Synthesis of Brivaracetam (Illustrative Example)

This protocol is based on a patented synthetic route.[10]

  • To a solution of DMF (50 ml), add (S)-2-aminobutanamide hydrochloride (4.35 g, 31.5 mmol), compound VII (5.0 g, 21.0 mmol), Na2CO3 (8.9 g, 84.0 mmol), and NaI (1.57 g, 10.5 mmol).

  • Stir the resulting solution for 18 hours at 90 °C.

  • After the reaction is complete, cool the mixture to room temperature and add water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and evaporate the solvent to afford the crude product.

  • Further reaction steps and purification, such as recrystallization, are necessary to obtain high-purity Brivaracetam.

Visualizations

Synthesis Pathway of Levetiracetam

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A (S)-2-Aminobutyramide hydrochloride C (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide A->C A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 4-Chlorobutyryl chloride B->C B->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) D Levetiracetam C->D Base (e.g., KOH) Phase Transfer Catalyst

Caption: Synthetic pathway for Levetiracetam.

Experimental Workflow for Levetiracetam Synthesis

G start Start step1 Suspend (S)-2-Aminobutyramide HCl in Acetonitrile start->step1 step2 Cool to 0°C and add K2CO3 step1->step2 step3 Add 4-Chlorobutyryl chloride step2->step3 step4 Stir until reaction completion step3->step4 step5 Add Methylene chloride, KOH, and Catalyst step4->step5 step6 Stir for Cyclization step5->step6 step7 Aqueous Work-up step6->step7 step8 Isolate and Purify Levetiracetam step7->step8 end End step8->end

Caption: Experimental workflow for Levetiracetam synthesis.

Conclusion

This compound is a cornerstone intermediate for the stereoselective synthesis of important antiepileptic drugs. The protocols and data presented herein demonstrate its utility and provide a foundation for further research and process development in pharmaceutical synthesis. The continued application of this chiral building block is anticipated in the development of new and efficient synthetic routes to valuable therapeutic agents.

References

Application Notes and Protocols for In Vitro Studies with (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride is a chiral amide compound utilized primarily in scientific research and as a synthetic intermediate in the development of more complex molecules.[1] Notably, it is structurally related to the anti-epileptic drug levetiracetam, for which it is considered a related compound or impurity.[2][3][4] Levetiracetam and its analogs, such as brivaracetam, exert their effects primarily through binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release.[5][6][7] Given this structural similarity, it is hypothesized that this compound may exhibit biological activity, potentially interacting with neuronal targets and pathways.

These application notes provide a comprehensive framework for the in vitro characterization of this compound, focusing on its potential neuroactivity. The protocols outlined below are designed to assess its cytotoxicity, target engagement with SV2A, effects on neuronal excitability, and neuroprotective potential.

Tiered Experimental Workflow

A tiered approach is recommended to efficiently characterize the in vitro effects of this compound. This workflow progresses from initial safety and primary target interaction to more complex functional and mechanistic assays.

G A Tier 1: Foundational Assays B Neuronal Cytotoxicity Assay A->B Assess cellular toxicity C SV2A Binding Affinity Assay A->C Determine primary target interaction D Tier 2: Functional Neuronal Assays B->D Proceed if non-toxic at relevant concentrations C->D Proceed if binding is observed E Electrophysiology (Patch-Clamp) D->E Evaluate effects on ion channels F Neuroprotection Assay (Glutamate Excitotoxicity) D->F Assess protective effects G Tier 3: Mechanistic & Pathway Analysis E->G Investigate downstream mechanisms F->G Investigate downstream mechanisms H Mitochondrial Membrane Potential Assay G->H Examine metabolic effects I Inflammatory Cytokine Profiling G->I Assess immunomodulatory effects

Caption: Tiered experimental workflow for in vitro characterization.

Tier 1: Foundational Assays

Neuronal Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells, establishing a safe dose range for subsequent functional assays.

Data Presentation:

Concentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control100 ± 4.5
198.7 ± 5.1
1097.2 ± 4.8
5095.5 ± 6.2
10091.3 ± 7.1
25075.4 ± 8.9
50052.1 ± 9.5
100028.6 ± 6.8

Experimental Protocol:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions to obtain the desired final concentrations (e.g., 1 µM to 1000 µM).

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

SV2A Binding Affinity Assay

Objective: To determine if this compound binds to the synaptic vesicle protein SV2A, the primary target of levetiracetam.

Data Presentation:

CompoundIC50 (µM) (Mean ± SD)Ki (µM) (Mean ± SD)
Levetiracetam (Control)4.5 ± 0.82.1 ± 0.4
(S)-2-Aminobutyramide HCl150.2 ± 25.670.3 ± 12.0

Experimental Protocol:

  • Membrane Preparation: Prepare brain membrane homogenates from rodent cortex or use membranes from cells recombinantly expressing human SV2A (e.g., CHO cells).[8]

  • Radioligand: Use a tritiated SV2A ligand, such as [³H]ucb 30889, as the reporter.[5]

  • Binding Reaction: In a 96-well plate, combine:

    • Brain membrane preparation (20-100 µg protein).

    • [³H]ucb 30889 at a concentration near its Kd (e.g., 1-2 nM).

    • Varying concentrations of this compound or a known SV2A ligand (e.g., levetiracetam) as a competitor.

    • Incubation buffer (e.g., PBS).

  • Incubation: Incubate the reaction mixture for 2 hours at 4°C.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B filter plates, followed by washing with ice-cold PBS to separate bound from free radioligand.[5]

  • Scintillation Counting: Add scintillation fluid to the dried filter plates and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Neuronal Assays

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To assess the effects of this compound on voltage-gated sodium (NaV) and potassium (KV) channels, which are critical for neuronal excitability. Analogs of levetiracetam have been shown to modulate these channels.[9]

Data Presentation:

ChannelParameterVehicle Control100 µM (S)-2-Aminobutyramide HCl
NaV1.2Peak Current (pA/pF)-150.2 ± 12.5-125.8 ± 10.9
V½ of Inactivation (mV)-65.4 ± 2.1-70.1 ± 2.5
KV7.2/7.3Current Density (pA/pF)85.6 ± 7.883.2 ± 6.9

Experimental Protocol:

  • Cell Culture: Use a cell line expressing the specific ion channel of interest (e.g., HEK293 cells stably expressing NaV1.2 or KV7.2/7.3) or primary cultured neurons (e.g., hippocampal or cortical neurons).

  • Electrophysiology Rig: Utilize a patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Use appropriate internal (pipette) and external solutions to isolate the desired currents (e.g., use of channel blockers for other channels).

    • Apply specific voltage protocols to elicit and measure the currents of interest. For example, for NaV channels, use a series of depolarizing steps from a holding potential of -80 mV.

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing this compound at a relevant concentration determined from cytotoxicity data.

  • Data Acquisition and Analysis: Record currents before, during, and after compound application. Analyze parameters such as peak current amplitude, current density, and voltage-dependence of activation and inactivation.

Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: To determine if this compound can protect neuronal cells from glutamate-induced cell death, a common mechanism of neuronal damage. Levetiracetam has demonstrated neuroprotective effects in similar models.[4][10]

Data Presentation:

Treatment GroupCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
Glutamate (10 mM)45.3 ± 6.8
Glutamate + 50 µM (S)-2-Aminobutyramide HCl58.7 ± 7.1
Glutamate + 100 µM (S)-2-Aminobutyramide HCl72.1 ± 8.3
Glutamate + 250 µM (S)-2-Aminobutyramide HCl65.4 ± 7.9

Experimental Protocol:

  • Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Excitotoxic Insult: Add glutamate to the wells to a final concentration of 10 mM to induce excitotoxicity.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as previously described.

  • Data Analysis: Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.

Putative Signaling Pathway

Based on its structural similarity to levetiracetam, the primary putative mechanism of action for this compound involves the modulation of SV2A function, which in turn regulates neurotransmitter release.

G cluster_0 Presynaptic Terminal Compound (S)-2-Aminobutyramide HCl SV2A SV2A Compound->SV2A Binds to & Modulates Fusion Vesicle Fusion & Exocytosis SV2A->Fusion Regulates Priming/ Fusion Competence Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Vesicle->Fusion Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Opening Fusion->Neurotransmitter Release AP Action Potential AP->Ca_channel Depolarization Ca_ion->Fusion Triggers

Caption: Putative mechanism of action via SV2A modulation.

Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize conditions based on their specific cell lines, equipment, and reagents. Appropriate safety precautions should be taken when handling all chemical substances.

References

Application Notes and Protocols for the Synthesis of Levetiracetam from (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Levetiracetam, a widely used antiepileptic drug, utilizing (S)-2-Aminobutyramide hydrochloride as a key chiral intermediate. The synthesis involves a two-step process: the condensation of this compound with 4-chlorobutyryl chloride to form an open-chain intermediate, followed by an intramolecular cyclization to yield Levetiracetam.

Chemical Pathway Overview

The synthesis route leverages the readily available chiral starting material, this compound, to construct the pyrrolidinone ring of Levetiracetam. This approach ensures the desired stereochemistry of the final active pharmaceutical ingredient (API).[1][2]

The overall reaction scheme is as follows:

  • Condensation: this compound is reacted with 4-chlorobutyryl chloride in the presence of a base to form the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization: The intermediate undergoes intramolecular cyclization, facilitated by a strong base, to form the pyrrolidinone ring of Levetiracetam.

Quantitative Data Summary

The following tables summarize quantitative data reported in various studies for the synthesis of Levetiracetam from this compound. These values can vary based on the specific reaction conditions and purification methods employed.

Table 1: Reported Yields for Levetiracetam Synthesis

StepStarting MaterialProductReported YieldReference
Condensation & CyclizationThis compoundCrude Levetiracetam70%[3]
Condensation & CyclizationThis compoundCrude Levetiracetam72%[3]
Condensation & CyclizationThis compoundCrude Levetiracetam77.2%[4]
Cyclization(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamideCrude Levetiracetam>72%[5]
Overall Yield(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acidPure Levetiracetam60.0% (molar)[6]

Table 2: Reported Purity of Levetiracetam

ProductPurityAnalytical MethodReference
Crude Levetiracetam99%Capillary GC[3]
Crude Levetiracetam98.2%Not Specified[3]
Crude Levetiracetam76%HPLC[7]
Pure Levetiracetam99.9%Chiral HPLC[4]
Pure Levetiracetam>99.5%Not Specified[8]
Pure Levetiracetam>98% w/wNot Specified[6]

Table 3: Reported Enantiomeric Purity of Levetiracetam

Product(S)-Isomer Content(R)-Isomer ContentAnalytical MethodReference
Crude Levetiracetam99.65%0.35%Dextrine based chiral capillary GC[3]
Pure LevetiracetamNot Specified0.01%Not Specified[6]
Pure LevetiracetamNot Specified< 0.1% w/wNot Specified[6]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Levetiracetam.

Protocol 1: "One-Pot" Synthesis of Levetiracetam

This protocol combines the condensation and cyclization steps in a single reaction vessel.[8]

Materials:

  • This compound

  • 4-Chlorobutyryl chloride

  • Potassium hydroxide (KOH), ground powder

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Activated carbon

Procedure:

  • To a reaction flask, add this compound (1.08 mol), dichloromethane (1.2 L to 3 L), and anhydrous sodium sulfate (300 g).

  • Stir the mixture and cool to a temperature between -25°C and 0°C.

  • Add tetrabutylammonium bromide (0.056 mol to 0.074 mol) and potassium hydroxide (4 mol).

  • Stir the mixture for 30 minutes.

  • While maintaining the temperature below 0°C, add 4-chlorobutyryl chloride (1.28 mol) dropwise.

  • Allow the reaction to proceed for 2 hours.

  • Upon completion (monitored by TLC), filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Add ethyl acetate to the residue and stir to induce crystallization.

  • Filter the crude Levetiracetam and dry under reduced pressure.

  • For purification, dissolve the crude product in ethyl acetate, heat to reflux, and add activated carbon for decolorization.

  • Filter the hot solution and allow the filtrate to cool to room temperature to crystallize.

  • Filter the purified Levetiracetam, wash with cold ethyl acetate, and dry.

Protocol 2: Two-Step Synthesis of Levetiracetam

This protocol involves the isolation of the intermediate before cyclization.[3][9][10]

Step 1: Condensation to form (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

Materials:

  • This compound

  • 4-Chlorobutyryl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Suspend this compound in acetonitrile in a reaction vessel.

  • Add potassium carbonate to the suspension.

  • Cool the mixture to 0-5°C.

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Step 2: Cyclization to form Levetiracetam

Materials:

  • (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

Procedure:

  • Dissolve the crude intermediate from Step 1 in dichloromethane.

  • Add powdered potassium hydroxide and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove solids.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Levetiracetam.

  • Purify the crude product by recrystallization from ethyl acetate.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start (S)-2-Aminobutyramide hydrochloride Condensation Condensation Start->Condensation Reagent1 4-Chlorobutyryl chloride Base (e.g., K2CO3 or KOH) Reagent1->Condensation Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide Condensation->Intermediate Forms Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Reagent2 Strong Base (e.g., KOH) Reagent2->Cyclization Crude Crude Levetiracetam Cyclization->Crude Forms Crude Product Purification Purification (Recrystallization) Crude->Purification Final Pure Levetiracetam Purification->Final Final Product

Caption: Synthetic pathway of Levetiracetam.

Experimental Logic Flow

Experimental_Logic Start Start: (S)-2-Aminobutyramide HCl Step1 Step 1: Condensation Reaction - Add 4-chlorobutyryl chloride & base - Control temperature (0-5°C) Start->Step1 Monitor1 Monitor Reaction Progress (TLC) Step1->Monitor1 Decision1 Reaction Complete? Monitor1->Decision1 Decision1->Monitor1 No Workup1 Work-up: - Filter inorganic salts - Concentrate filtrate Decision1->Workup1 Yes Intermediate Isolate Intermediate (Optional) Workup1->Intermediate Step2 Step 2: Cyclization Reaction - Add strong base (KOH) - Stir at room temperature Intermediate->Step2 Monitor2 Monitor Reaction Progress (TLC) Step2->Monitor2 Decision2 Reaction Complete? Monitor2->Decision2 Decision2->Monitor2 No Workup2 Work-up: - Filter solids - Wash with water & brine - Dry and concentrate Decision2->Workup2 Yes Crude Obtain Crude Levetiracetam Workup2->Crude Purify Purification: - Recrystallize from ethyl acetate Crude->Purify Final End: Pure Levetiracetam Purify->Final

Caption: Experimental workflow for Levetiracetam synthesis.

References

derivatization of (S)-2-Aminobutyramide hydrochloride for analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocols for Researchers

Topic: Derivatization of (S)-2-Aminobutyramide Hydrochloride for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam[1][2][3]. The accurate quantification and enantiomeric purity assessment of this compound are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). However, (S)-2-Aminobutyramide is a small, polar, and non-volatile molecule, which presents significant challenges for direct analysis by standard chromatographic techniques like gas chromatography (GC). Furthermore, it lacks a strong native chromophore, making sensitive detection by UV-Vis spectrophotometry in high-performance liquid chromatography (HPLC) difficult.

Chemical derivatization is a common strategy employed to overcome these analytical hurdles[4][5]. The process modifies the analyte to improve its physicochemical properties. For GC analysis, derivatization increases volatility and thermal stability, while for HPLC analysis, it can introduce a UV-absorbing or fluorescent tag to enhance detection sensitivity. This application note provides detailed protocols for two distinct and robust derivatization methods for the analysis of (S)-2-Aminobutyramide:

  • GC-MS Analysis: Enantioselective analysis following derivatization with ethyl chloroformate (ECF).

  • HPLC-Fluorescence Analysis: Enantioselective analysis following pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol.

These methods are designed to provide high sensitivity, specificity, and accurate quantification suitable for research and quality control environments.

Protocol 1: Enantioselective GC-MS Analysis via Ethyl Chloroformate (ECF) Derivatization

Principle

Ethyl chloroformate (ECF) is a versatile reagent that rapidly derivatizes primary amines in an aqueous-organic medium[6][7][8]. The reaction targets the primary amine of (S)-2-Aminobutyramide, converting it into a more volatile and thermally stable N-ethoxycarbonyl derivative suitable for GC-MS analysis[9]. To achieve enantioselective separation of the (S)- and potential (R)-enantiomer impurities, a chiral capillary GC column, such as one coated with Chirasil-L-Val, is employed[10][11]. Mass spectrometry (MS) provides high selectivity and sensitivity for detection and quantification.

Experimental Protocol

1. Materials and Reagents

  • This compound Standard (Reference Grade)

  • (R)-2-Aminobutyramide Hydrochloride (for resolution validation)

  • Ethyl Chloroformate (ECF), ≥97%

  • Pyridine, anhydrous, 99.8%

  • Ethanol, absolute, anhydrous

  • Chloroform, HPLC grade

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Hydroxide (NaOH) solution, 7M

  • Internal Standard (IS), e.g., Norvaline

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-2-Aminobutyramide HCl and dissolve in 10 mL of deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing (S)-2-Aminobutyramide HCl in deionized water to a final concentration within the calibration range. Add internal standard to all standards and samples.

3. Derivatization Procedure

  • To a 2 mL glass vial, add 100 µL of the aqueous sample or standard solution.

  • Add 100 µL of a water/ethanol/pyridine (6:3:1 v/v/v) mixture and vortex for 10 seconds[6].

  • Add 5 µL of ethyl chloroformate (ECF) and vortex immediately for 30 seconds. The reaction is rapid[6].

  • To extract the derivative, add 100 µL of chloroform and vortex vigorously for 30 seconds[12].

  • Add 10 µL of 7 M NaOH to adjust the aqueous layer pH to 9-10, which facilitates the derivatization of any remaining functional groups[6].

  • Add another 5 µL of ECF and vortex for 30 seconds[6].

  • Centrifuge the vial for 5 minutes at 2000 x g to achieve phase separation.

  • Carefully transfer the bottom organic layer (chloroform) to a GC vial with a micro-insert.

  • Inject 1 µL into the GC-MS system.

Instrumentation and Conditions
Parameter Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Chirasil-L-Val Capillary Column (25 m x 0.25 mm ID, 0.16 µm film)[10][11]
Injection Port Temp. 250 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantitative Data Summary

The following table summarizes typical performance characteristics for ECF-based derivatization methods for amino compounds, demonstrating a robust and sensitive analytical approach.

Parameter Typical Value Reference
Limit of Detection (LOD) 125 - 300 pg (on-column)[8]
Limit of Quantitation (LOQ) 0.5 - 1.0 ng (on-column)[8]
Linearity (R²) > 0.995[8]
Repeatability (RSD%) < 10%[8]

Workflow Diagram

ECF_Derivatization_Workflow A Sample Prep (Aqueous Solution) B Add Water/Ethanol/Pyridine A->B C Add ECF (1st Addition) B->C D Vortex 30s C->D E Extract with Chloroform D->E F Add NaOH & ECF (2nd) E->F G Vortex & Centrifuge F->G H Collect Organic Layer G->H I GC-MS Analysis (Chiral Column) H->I

ECF derivatization workflow for GC-MS analysis.

Protocol 2: Enantioselective HPLC Analysis via OPA-Chiral Thiol Derivatization

Principle

This method utilizes pre-column derivatization with o-phthalaldehyde (OPA) to form a fluorescent derivative, enabling highly sensitive detection[13][14]. OPA reacts with the primary amine of (S)-2-Aminobutyramide under basic conditions in the presence of a thiol. To resolve the enantiomers, a chiral thiol such as N-acetyl-L-cysteine (NAC) is used in the reaction[15]. This forms diastereomeric isoindole derivatives that can be separated on a standard, non-chiral reversed-phase HPLC column (e.g., C18)[15]. The main drawback of OPA derivatives is their limited stability, requiring an automated or rapid manual workflow where the sample is injected shortly after derivatization[14][15].

Experimental Protocol

1. Materials and Reagents

  • This compound Standard (Reference Grade)

  • o-Phthalaldehyde (OPA), HPLC grade

  • N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium Acetate, HPLC grade

  • Deionized Water (18.2 MΩ·cm)

2. Reagent and Mobile Phase Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust pH to 10.2 with a concentrated NaOH solution.

  • OPA/NAC Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 mg of NAC. Add 9 mL of the 0.4 M borate buffer and mix well. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

3. Derivatization Procedure This procedure is ideally performed using an autosampler capable of pre-column derivatization to ensure precise timing and reproducibility.

  • Prepare standards and samples in deionized water at appropriate concentrations (typically in the low µg/mL to ng/mL range).

  • In an autosampler vial, combine 50 µL of the sample/standard with 50 µL of the OPA/NAC reagent.

  • Mix thoroughly (e.g., by aspiration/dispensing cycles in the autosampler).

  • Allow the reaction to proceed for exactly 1-2 minutes at room temperature[13][16]. The timing is critical for reproducibility.

  • Immediately inject a defined volume (e.g., 10 µL) into the HPLC system.

Instrumentation and Conditions
Parameter Setting
Instrument High-Performance Liquid Chromatograph with Fluorescence Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm ID, 5 µm)
Column Temp. 30 °C
Mobile Phase Gradient elution
Gradient Program 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
UV Detector (Optional) 338 nm[16]
Quantitative Data Summary

The OPA derivatization method is renowned for its exceptional sensitivity, allowing for the detection of trace amounts of primary amines.

Parameter Typical Value Reference
Limit of Detection (LOD) 40 picograms[13]
Analysis Time < 40 minutes (including derivatization)[13]
Linearity (R²) > 0.998
Derivative Stability Low; requires automated or immediate injection[14][15]

Workflow Diagram

OPA_Derivatization_Workflow cluster_0 Autosampler Sequence A Aspirate Sample B Aspirate OPA/ Chiral Thiol Reagent C Mix in Needle/ Loop D React for 1-2 min (Critical Timing) C->D E Immediate Injection onto HPLC Column D->E F RP-HPLC Separation of Diastereomers E->F G Fluorescence Detection F->G

OPA-chiral thiol derivatization workflow for HPLC.

References

Application Notes and Protocols for (S)-2-Aminobutyramide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any established cell culture protocols or biological application data for (S)-2-Aminobutyramide hydrochloride. This compound is primarily documented as a chemical intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3] The following application notes and protocols are therefore provided as a hypothetical and generalized framework for researchers interested in investigating the effects of this compound in a cell culture setting for the first time. The experimental designs are based on standard laboratory procedures for characterizing a novel compound in vitro.

Introduction

This compound is a chiral organic compound.[4] While its primary established use is in chemical synthesis, its structural similarity to amino acids suggests it could be investigated for biological activity. These notes provide a starting point for researchers to explore its potential effects on mammalian cell lines, such as cytotoxicity, cell proliferation, and modulation of cellular pathways.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 7682-20-4[4]
Molecular Formula C₄H₁₁ClN₂O[4]
Molecular Weight 138.60 g/mol [4]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[5]
Storage Store at 2-8°C in a dry, well-ventilated place.[6]

Hypothetical Experimental Protocols

Preparation of Stock Solution

A sterile stock solution is essential for introducing the compound to cell cultures.

Materials:

  • This compound powder

  • Sterile, cell culture-grade water or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile 0.22 µm syringe filter

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile, cell culture-grade water to create a high-concentration stock solution (e.g., 100 mM). If solubility in water is limited for high concentrations, sterile DMSO can be used.

  • Ensure complete dissolution. Gentle warming or vortexing may be applied.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Assessment of Cytotoxicity (Dose-Response Experiment)

This protocol determines the concentration range over which this compound affects cell viability.

Materials:

  • A chosen mammalian cell line (e.g., HeLa, HEK293, or a neuronal cell line)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • Plate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 1 µM to 10 mM). Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest dose of the compound).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation

As no quantitative data exists for this compound, the following table presents data for its derivative, Levetiracetam , on human ovarian cancer cells (OVCAR-3) to illustrate the requested data presentation format.

Table 1: Effect of Levetiracetam on OVCAR-3 Cell Proliferation [7]

ConcentrationIncubation Time (h)Cell Proliferation (% of Control)
250 µM72Increased
500 µM72Increased
1 mM72Increased
250 µM168Increased
500 µM168Increased
1 mM168Increased
Various24No effect
Various120No effect

Note: The original study reported a statistically significant increase but did not provide specific percentage values in the abstract.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the effect of a new compound on a cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of (S)-2-Aminobutyramide HCl treat_cells Treat Cells with a Range of Concentrations prep_stock->treat_cells culture_cells Culture and Seed Mammalian Cells culture_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate data_analysis Calculate IC50 and Plot Dose-Response Curve read_plate->data_analysis

Caption: Workflow for cytotoxicity testing.

Signaling Pathway of Levetiracetam

Since the mechanism of action for this compound is unknown, the signaling pathway for its derivative, Levetiracetam, is presented below for context. Levetiracetam's primary target is the synaptic vesicle glycoprotein 2A (SV2A), and it also modulates calcium channels.[8][9]

G LEV Levetiracetam SV2A SV2A LEV->SV2A binds to Neurotransmitter Neurotransmitter Release LEV->Neurotransmitter reduces Ca_Channels N-type & P/Q-type Ca2+ Channels LEV->Ca_Channels inhibits Vesicle Synaptic Vesicle SV2A->Vesicle modulates Vesicle->Neurotransmitter leads to Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx mediates Ca_Influx->Neurotransmitter triggers

Caption: Levetiracetam's mechanism of action.

References

Application Notes and Protocols for the Large-Scale Production of (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride is a critical chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam. The stereochemistry at the C2 position is crucial for the drug's pharmacological activity, making enantiomerically pure (S)-2-aminobutyramide a key starting material. This document provides detailed application notes and protocols for various large-scale production methods of this compound, including chemical synthesis, enzymatic resolution, and chiral resolution techniques. For each method, quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided. Visualizations of the synthetic pathways and experimental workflows are also included to facilitate understanding.

Synthesis from a Chiral Precursor: L-Threonine

This method leverages a readily available and inexpensive chiral starting material, L-threonine, which is first converted to (S)-2-aminobutyric acid via a biotransformation process. The resulting amino acid then undergoes esterification followed by ammonolysis to yield the desired product. This chemo-enzymatic route is highly efficient and environmentally friendly, making it suitable for industrial-scale production.[1]

Quantitative Data
StepReactantsKey Reagents/CatalystsProductYieldPurity/e.e.Reference
Biotransformation L-ThreonineWhole-cell catalyst (E. coli)(S)-2-Aminobutyric acid99.0% conversion>99% e.e.[2]
Esterification (S)-2-Aminobutyric acidThionyl chloride, Methanol(S)-2-Aminobutyric acid methyl ester hydrochloride>99% conversion-[3]
Ammonolysis (S)-2-Aminobutyric acid methyl ester hydrochlorideSaturated ammonia solutionThis compoundHighHigh[3]
Experimental Protocol

Step 1: Biotransformation of L-Threonine to (S)-2-Aminobutyric Acid

This step is typically performed in a large-scale bioreactor.

  • Prepare a fermentation medium and inoculate with a pre-culture of an E. coli strain engineered to express L-threonine deaminase and a suitable dehydrogenase for the conversion of the intermediate keto-acid to (S)-2-aminobutyric acid.

  • Carry out the fermentation under controlled conditions (e.g., temperature, pH, dissolved oxygen) to achieve high cell density and enzyme expression.

  • After the growth phase, induce enzyme expression if necessary.

  • Add L-threonine to the bioreactor to a final concentration of approximately 70-80 g/L.

  • Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH for 12-24 hours. Monitor the conversion of L-threonine to (S)-2-aminobutyric acid using HPLC.

  • Once the conversion is complete (>99%), harvest the cells by centrifugation or microfiltration.

  • Isolate the (S)-2-aminobutyric acid from the supernatant. This can be achieved by crystallization through pH adjustment and concentration of the broth.[2]

Step 2: Esterification of (S)-2-Aminobutyric Acid

  • In a suitable glass-lined reactor, suspend 85.3 g of dry (S)-2-aminobutyric acid in 380 ml of methanol.

  • Cool the suspension to 4 °C with constant stirring (200-250 rpm).

  • Slowly add 82 ml of thionyl chloride to the suspension over a period of 3 hours, maintaining the temperature at 4 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 15 hours.

  • Monitor the reaction for completion (conversion >99%) by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dry the resulting white solid to obtain (S)-2-aminobutyric acid methyl ester hydrochloride (approximately 127.2 g).[3]

Step 3: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride

  • In a pressure reactor, dissolve the (S)-2-aminobutyric acid methyl ester hydrochloride obtained from the previous step in a saturated solution of ammonia in methanol or ethanol. The mass ratio of the ammonia solution to the ester hydrochloride should be between 5:1 and 8:1.[3]

  • Cool the reaction mixture to a temperature between 0-10 °C.

  • Stir the reaction mixture at this temperature for 10-22 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Process Workflow

G L_Threonine L-Threonine Bioreactor Biotransformation (E. coli whole-cell catalyst) L_Threonine->Bioreactor S_ABA (S)-2-Aminobutyric Acid Bioreactor->S_ABA Esterification Esterification (SOCl2, Methanol) S_ABA->Esterification S_ABA_ester (S)-2-Aminobutyric Acid Methyl Ester HCl Esterification->S_ABA_ester Ammonolysis Ammonolysis (Saturated NH3 solution) S_ABA_ester->Ammonolysis Final_Product (S)-2-Aminobutyramide Hydrochloride Ammonolysis->Final_Product

Synthesis from L-Threonine Workflow

Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This highly efficient method utilizes a stereoselective enzyme to resolve a racemic mixture of 2-aminobutanamide. A D-aminopeptidase specifically hydrolyzes the (R)-enantiomer to (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide unreacted. This method offers high enantiomeric excess and operates under mild conditions.

Quantitative Data
ParameterValueReference
SubstrateRacemic 2-Aminobutanamide[4][5]
EnzymeD-aminopeptidase from Brucella sp. (recombinant E. coli whole cells)[4][5]
Substrate Concentration300 g/L[4][5]
Biocatalyst Loading4 g/L (wet cell weight)[4][5]
Temperature45 °C[4][5]
pH8.0[4][5]
Reaction Time80 minutes[4][5]
Conversion50%[4][5]
Enantiomeric Excess (e.e.) of (S)-2-Aminobutanamide>99%[4][5]
Experimental Protocol

Step 1: Enzymatic Resolution

  • Prepare a buffered aqueous solution (e.g., phosphate buffer) and adjust the pH to 8.0.

  • In a temperature-controlled reactor, dissolve racemic 2-aminobutanamide in the buffer to a concentration of 300 g/L.

  • Heat the solution to 45 °C.

  • Add the recombinant E. coli whole-cell catalyst containing the D-aminopeptidase to the reactor at a loading of 4 g/L (wet cell weight).

  • Maintain the reaction at 45 °C and pH 8.0 with gentle agitation for 80 minutes.

  • Monitor the reaction progress by HPLC to confirm 50% conversion and determine the enantiomeric excess of the remaining (S)-2-aminobutanamide.

Step 2: Product Isolation and Purification

  • After the reaction, separate the whole-cell catalyst by centrifugation or filtration. The catalyst can potentially be recycled.

  • The resulting solution contains (S)-2-aminobutanamide and (R)-2-aminobutyric acid.

  • Separate the (S)-2-aminobutanamide from the (R)-2-aminobutyric acid. This can be achieved by adjusting the pH and using ion-exchange chromatography or selective crystallization.

  • Once the (S)-2-aminobutanamide is isolated, dissolve it in a suitable solvent (e.g., isopropanol).

  • Add a solution of hydrochloric acid in isopropanol to precipitate the this compound.

  • Filter the precipitate, wash with cold isopropanol, and dry under vacuum to obtain the final product.

Process Workflow```dot

G Racemic_Amide Racemic 2-Aminobutanamide Enzymatic_Resolution Enzymatic Resolution (D-aminopeptidase, 45°C, pH 8.0) Racemic_Amide->Enzymatic_Resolution Mixture Mixture of: (S)-2-Aminobutanamide (R)-2-Aminobutyric Acid Enzymatic_Resolution->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation S_Amide (S)-2-Aminobutanamide Separation->S_Amide HCl_Salt_Formation HCl Salt Formation (HCl in Isopropanol) S_Amide->HCl_Salt_Formation Final_Product (S)-2-Aminobutyramide Hydrochloride HCl_Salt_Formation->Final_Product

Asymmetric Strecker Synthesis Pathway

Chiral Resolution by Diastereomeric Salt Formation

This classical method involves reacting racemic 2-aminobutanamide with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid, to form a pair of diastereomeric salts. [6]These salts have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-2-aminobutanamide, which is subsequently converted to its hydrochloride salt.

Quantitative Data
StepReactantsResolving AgentProductYieldPurity/e.e.Reference
Salt Formation & Crystallization Racemic 2-aminobutanamideL-(+)-Tartaric AcidDiastereomeric salt of (S)-2-aminobutanamideTheoretical max. 50%High d.e.[6]
Liberation of Free Amine Diastereomeric saltBase (e.g., NaOH)(S)-2-AminobutanamideHigh>99% e.e.-
HCl Salt Formation (S)-2-AminobutanamideHCl(S)-2-Aminobutanamide hydrochlorideHigh>99% e.e.-
Experimental Protocol

Step 1: Preparation of Racemic 2-Aminobutanamide

  • Synthesize racemic 2-aminobutanamide through a suitable method, for example, by ammonolysis of methyl 2-bromobutyrate. [6] Step 2: Diastereomeric Salt Formation and Resolution

  • Dissolve the racemic 2-aminobutanamide in a suitable solvent, such as methanol or ethanol.

  • In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Add the tartaric acid solution to the 2-aminobutanamide solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. The salt of (S)-2-aminobutanamide with L-tartaric acid is typically less soluble and will precipitate.

  • Collect the crystals by filtration. The diastereomeric purity can be improved by recrystallization.

Step 3: Liberation of (S)-2-Aminobutanamide and Formation of the Hydrochloride Salt

  • Dissolve the purified diastereomeric salt in water.

  • Add a base, such as aqueous sodium hydroxide, to raise the pH and liberate the free (S)-2-aminobutanamide.

  • Extract the free amine into an organic solvent (e.g., dichloromethane).

  • Dry the organic extract and remove the solvent under reduced pressure.

  • Dissolve the resulting (S)-2-aminobutanamide in a suitable solvent like isopropanol and add a solution of hydrogen chloride in isopropanol to precipitate the hydrochloride salt.

  • Filter, wash, and dry the final product.

Logical Relationship Diagram

G Racemic_Amide Racemic 2-Aminobutanamide Salt_Formation React with L-(+)-Tartaric Acid Racemic_Amide->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((S)-Amide·L-Tartrate) ((R)-Amide·L-Tartrate) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization S_Salt Insoluble Salt: (S)-Amide·L-Tartrate Crystallization->S_Salt R_Salt Soluble Salt: (R)-Amide·L-Tartrate Crystallization->R_Salt Liberation Base Treatment S_Salt->Liberation S_Amide (S)-2-Aminobutanamide Liberation->S_Amide HCl_Formation HCl Addition S_Amide->HCl_Formation Final_Product (S)-2-Aminobutyramide Hydrochloride HCl_Formation->Final_Product

Diastereomeric Salt Resolution Logic

Viedma Ripening (Attrition-Enhanced Deracemization)

Conclusion

Several viable large-scale production methods for this compound are available, each with its own advantages. The chemo-enzymatic synthesis from L-threonine offers a highly efficient and green route starting from an inexpensive chiral precursor. Enzymatic kinetic resolution provides a rapid and highly selective method for resolving the racemate, yielding a product with excellent enantiomeric purity. Asymmetric Strecker synthesis allows for the direct creation of the chiral center, while classical diastereomeric salt resolution remains a robust and well-established technique. The choice of the most suitable method will depend on factors such as cost of raw materials, availability of biocatalysts, and the desired scale of production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Aminobutyramide hydrochloride, a key intermediate for various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound can be categorized into two main approaches:

  • Resolution of a Racemic Mixture: This route often starts with readily available materials like butyric acid or 2-bromobutyric acid. These are subjected to bromination, esterification, and ammonolysis to produce racemic DL-2-aminobutanamide.[1][2] The subsequent and critical step is the chiral resolution of this racemate, often using a chiral resolving agent like L-tartaric acid, to isolate the desired (S)-enantiomer.[2]

  • Chiral Pool Synthesis: This approach utilizes a stereochemically pure starting material. Common chiral precursors include (S)-2-aminobutyric acid or L-threonine.[3][4][5] This method avoids the need for a resolution step, which can often lead to higher overall yields of the desired enantiomer.[3]

Q2: My overall yield is low. What are the potential causes and how can I improve it?

A2: Low overall yield is a frequent issue and can stem from several factors throughout the synthesis:

  • Multiple Reaction Steps: Lengthy and complex reaction sequences inherently lead to material loss at each step.[1][2] Consolidating reaction steps where possible, for instance, through one-pot syntheses, can be beneficial.[4]

  • Inefficient Resolution: In racemic routes, the resolution step is critical. The choice of resolving agent, solvent, and crystallization conditions can significantly impact the yield of the desired (S)-enantiomer.

  • Side Reactions: The formation of byproducts can reduce the yield of the target molecule. For example, during ammonolysis, incomplete reaction or side reactions can occur.

  • Purification Losses: Each purification step, such as recrystallization or chromatography, can lead to a loss of product. Optimizing purification methods to be more efficient is crucial.

To improve yield, consider starting with a chiral precursor like (S)-2-aminobutyric acid to eliminate the resolution step.[3] Also, carefully optimizing the reaction conditions (temperature, reaction time, reagent stoichiometry) for each step is essential.

Q3: I am having difficulty with the chiral resolution step. What are some key parameters to consider?

A3: The chiral resolution of DL-2-aminobutanamide is a critical and often challenging step. Key parameters to optimize include:

  • Resolving Agent: L-tartaric acid is a commonly used resolving agent for this separation.[2]

  • Solvent System: The choice of solvent is crucial for the selective crystallization of the diastereomeric salt. Alcohols like methanol are frequently employed.[2]

  • Temperature Profile: A controlled cooling process during crystallization is vital. Slow cooling can lead to larger, purer crystals.

  • Stoichiometry: The molar ratio of the racemic amide to the resolving agent should be carefully optimized.

Q4: What are some of the hazardous reagents used in the synthesis, and are there safer alternatives?

A4: Some synthetic routes may involve hazardous materials:

  • Thionyl Chloride: Used for the esterification of the carboxylic acid, thionyl chloride is corrosive and releases toxic HCl and SO2 gases.[2] While effective, its use requires stringent safety precautions.

  • Prussic Acid (Hydrogen Cyanide): Some older synthetic methods might utilize highly toxic cyanide sources.[3][6]

  • Bromine: Used in the initial bromination of butyric acid, bromine is a corrosive and toxic substance.[2]

Safer alternatives are continually being explored. For instance, some methods aim to avoid the use of thionyl chloride.[2] Newer asymmetric synthesis approaches, such as those using chiral auxiliaries or catalysts, can offer safer and more environmentally friendly routes.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Ammonolysis Step Incomplete reaction.Ensure a sufficient excess of ammonia is used. The reaction may require elevated pressure and temperature. Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.[8]
Formation of side products.Control the reaction temperature carefully. Lower temperatures can sometimes minimize the formation of byproducts.
Impure Product After Resolution Co-precipitation of the undesired diastereomer.Optimize the crystallization conditions. This includes the solvent system, cooling rate, and the ratio of the resolving agent. Sometimes, multiple recrystallizations may be necessary, though this can lead to yield loss.
Incomplete removal of the resolving agent.After isolating the desired diastereomeric salt, ensure the resolving agent is thoroughly removed during the subsequent acidification and extraction steps. Washing the final product with a suitable solvent can help remove residual impurities.[9]
Difficulty in Isolating the Final Hydrochloride Salt The product is too soluble in the chosen solvent.Ensure the hydrochloride salt is generated in a solvent where it has low solubility. Isopropanol is often used for this purpose.[3][8] Cooling the solution can further promote precipitation.
Formation of an oil instead of a solid.This can be due to residual solvent or impurities. Try adding a non-polar co-solvent to induce precipitation or attempt to purify the oil before retrying the salt formation.

Experimental Protocols

Protocol 1: Synthesis starting from (S)-2-Aminobutyric Acid

This method avoids a chiral resolution step.

  • Esterification:

    • Suspend (S)-2-aminobutyric acid in methanol.

    • Cool the mixture to 0-10°C.

    • Slowly add thionyl chloride while maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Remove the solvent under reduced pressure to obtain the crude (S)-2-aminobutyric acid methyl ester hydrochloride.[4]

  • Ammonolysis:

    • Dissolve the crude ester in a suitable solvent like isopropanol.

    • Introduce ammonia gas under pressure (e.g., 60 psi).[8]

    • Stir the reaction mixture at room temperature until the ester is consumed.

    • Filter off the ammonium chloride byproduct.

    • Partially evaporate the solvent.

  • Salt Formation:

    • Add a solution of HCl in isopropanol to the concentrated filtrate.

    • Stir the mixture to induce crystallization.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.[8]

Protocol 2: Synthesis via Racemic Route and Resolution
  • Ammonolysis of Methyl 2-bromobutyrate:

    • Add methyl 2-bromobutyrate dropwise to a cooled (below 10°C) solution of ammonia in methanol.[1]

    • Seal the reactor and stir for an extended period (e.g., 40 hours) at room temperature.[1]

    • Monitor the reaction for the disappearance of the starting material.

    • Evaporate the solvent to obtain a solid residue.

    • Treat the residue with a solvent like isopropanol to precipitate ammonium bromide, which is then removed by filtration.[1]

    • Concentrate the filtrate to obtain crude DL-2-aminobutanamide.

  • Chiral Resolution with L-tartaric Acid:

    • Dissolve the crude DL-2-aminobutanamide in methanol.

    • Slowly add a solution of L-tartaric acid in methanol.

    • Cool the mixture to induce crystallization of the (S)-2-aminobutanamide-L-tartrate salt.

    • Isolate the crystals by filtration.

  • Liberation and Salt Formation:

    • Suspend the isolated tartrate salt in a suitable solvent like isopropanol.

    • Introduce hydrogen chloride gas or add a solution of HCl in isopropanol.[2]

    • This will form the desired this compound and L-tartaric acid. The product can be isolated by filtration.

Data Presentation

Table 1: Comparison of Reaction Conditions in Different Synthesis Embodiments

ParameterEmbodiment 1[1]Embodiment 2[1]
Starting Material Methyl 2-bromobutyrateMethyl 2-bromobutyrate
Ammonia Solution 25% in Methanol25% in Methanol
Addition Time of Bromobutyrate 2 hours3 hours
Stirring Time at 20°C 40 hours38 hours
Solvent for Byproduct Removal Anhydrous IsopropanolAnhydrous Isopropanol

Visualizations

Synthesis_Pathways cluster_racemic Racemic Route cluster_chiral Chiral Pool Route ButyricAcid Butyric Acid BromoButyricAcid 2-Bromobutyric Acid ButyricAcid->BromoButyricAcid Bromination BromoButyrate Methyl 2-bromobutyrate BromoButyricAcid->BromoButyrate Esterification DL_Amide DL-2-Aminobutanamide BromoButyrate->DL_Amide Ammonolysis S_Amide_HCl_Racemic (S)-2-Aminobutyramide Hydrochloride DL_Amide->S_Amide_HCl_Racemic Chiral Resolution & Salification S_Acid (S)-2-Aminobutyric Acid S_Ester (S)-2-Aminobutyric Acid Ester S_Acid->S_Ester Esterification S_Amide_HCl_Chiral (S)-2-Aminobutyramide Hydrochloride S_Ester->S_Amide_HCl_Chiral Ammonolysis & Salification

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Problematic Step (e.g., Ammonolysis, Resolution) Start->CheckStep Ammonolysis Ammonolysis Issues CheckStep->Ammonolysis Ammonolysis Resolution Resolution Issues CheckStep->Resolution Resolution Purification Purification Issues CheckStep->Purification Purification OptimizeAmmonolysis Optimize NH3 excess, pressure, temp, time Ammonolysis->OptimizeAmmonolysis OptimizeResolution Optimize resolving agent, solvent, cooling rate Resolution->OptimizeResolution OptimizePurification Optimize recrystallization solvent, washes Purification->OptimizePurification Success Improved Yield & Purity OptimizeAmmonolysis->Success OptimizeResolution->Success OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

(S)-2-Aminobutyramide hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with (S)-2-Aminobutyramide hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: There is conflicting information regarding the aqueous solubility of this compound. Some sources describe it as soluble in water, while others indicate it is only slightly soluble or practically insoluble. This variability may be due to differences in the crystalline form of the compound, purity levels, or the specific conditions under which solubility was assessed. As a hydrochloride salt, its solubility is expected to be influenced by the pH of the aqueous solution.[1]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

A2: Several factors can contribute to dissolution difficulties:

  • pH of the Solution: this compound is the salt of a weak base. Its solubility is pH-dependent and generally greater in acidic to neutral conditions where the amine group is protonated. In basic solutions, it may convert to the less soluble free base form, leading to precipitation.

  • Buffer Composition: The presence of other ions in your buffer could potentially interact with the compound and affect its solubility.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at room temperature may be less effective than gentle warming.

  • Compound Purity and Form: Variations in the physical form (e.g., crystalline vs. amorphous) and the presence of impurities can significantly impact solubility.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy to enhance the solubility of compounds that are difficult to dissolve in purely aqueous media. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many polar and nonpolar compounds and is often used to prepare concentrated stock solutions.[2] However, it is crucial to be mindful of the final concentration of the co-solvent in your experiment, as it can affect cellular assays. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.

Q4: My compound dissolves initially in my aqueous buffer but then precipitates over time. What is happening?

A4: This phenomenon, known as precipitation from a supersaturated solution, can occur for several reasons:

  • Change in Temperature: If the solution was warmed to facilitate dissolution, the compound might precipitate as it cools to ambient temperature.

  • pH Shift: A gradual change in the pH of your solution could cause the compound to convert to a less soluble form.

  • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

  • Equilibration: The initial dissolved state may have been kinetically favored, and over time, the system equilibrates to the thermodynamically stable state, which may involve precipitation.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.

Issue 1: The compound does not dissolve in water or aqueous buffer.

Possible Causes:

  • Insufficient solvent volume for the amount of compound.

  • The pH of the aqueous solution is too high (basic).

  • The dissolution rate is slow at room temperature.

Troubleshooting Steps:

  • Increase Solvent Volume: Try adding more of the aqueous solvent to decrease the concentration.

  • Adjust pH: If your experimental conditions permit, try lowering the pH of the solution. For a hydrochloride salt of an amine, a more acidic environment will favor the protonated, more soluble form.

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to increase the rate and extent of dissolution. Be cautious, as excessive heat can degrade some compounds.

  • Sonication: Use a sonicator bath to provide mechanical energy, which can help break up solid particles and facilitate dissolution.

Issue 2: The compound precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Possible Cause:

  • The compound is not soluble in the final aqueous buffer at the desired concentration, even with a small amount of DMSO present. The dramatic increase in solvent polarity upon dilution causes the compound to "crash out" of the solution.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically up to 0.5-1% for cellular assays, but should be optimized) to help maintain solubility.

  • Modify the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. This can help prevent localized high concentrations of the compound that can initiate precipitation.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your DMSO stock in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer.

  • Consider Alternative Co-solvents: If DMSO is problematic, other water-miscible co-solvents like ethanol or polyethylene glycol (PEG) could be tested.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7682-20-4[1][3][4]
Molecular Formula C₄H₁₁ClN₂O[3][4]
Molecular Weight 138.60 g/mol [1][3][4]
Appearance White to off-white solid/crystalline powder
Melting Point 259-263 °C[1][4]
Storage 2-8°C, keep container tightly closed[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
Water Soluble / Slightly Soluble / Practically Insoluble (Conflicting Reports)
DMSO Slightly Soluble

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline. The optimal solvent and concentration should be determined experimentally for your specific application.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance and transfer it to a sterile vial.

  • Calculate Solvent Volume: Based on the molecular weight (138.60 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 5 mg of compound, you would need approximately 3.61 mL of DMSO).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

Caption: A flowchart for troubleshooting solubility issues.

Experimental_Workflow Experimental Workflow for Stock Solution Preparation weigh 1. Weigh Compound Accurately weigh (S)-2-Aminobutyramide HCl. calculate 2. Calculate Solvent Volume Determine DMSO volume for desired concentration. weigh->calculate add_solvent 3. Add Solvent Add calculated volume of DMSO to the vial. calculate->add_solvent mix 4. Mix Thoroughly Vortex for 1-2 minutes. add_solvent->mix assist_dissolution 5. Assist Dissolution (if needed) Sonicate or gently warm. mix->assist_dissolution inspect 6. Visual Inspection Ensure a clear, particle-free solution. assist_dissolution->inspect store 7. Aliquot and Store Store at -20°C or -80°C in small aliquots. inspect->store

Caption: A step-by-step workflow for preparing a stock solution.

References

stability and degradation of (S)-2-Aminobutyramide hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with (S)-2-Aminobutyramide hydrochloride. The following information addresses common questions and issues related to its stability and degradation under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally a stable crystalline solid when stored in a cool, dry, and well-ventilated place.[1][2][3][4] The hydrochloride salt form enhances its stability and water solubility.[5] It is important to keep the container tightly closed to prevent moisture absorption.[3]

Q2: Are there any known incompatibilities for this compound?

A2: Yes, this compound is incompatible with strong oxidizing agents.[1][2][3] Contact with such agents should be avoided to prevent degradation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amide group, this compound is susceptible to hydrolysis under acidic or basic conditions. This would likely yield (S)-2-aminobutyric acid and ammonia. Other potential degradation pathways could involve oxidation, particularly if exposed to oxidizing agents.

Q4: How should I prepare samples of this compound for stability studies?

A4: For solution-state stability studies, it is recommended to prepare fresh solutions in the relevant medium (e.g., acidic, basic, neutral, or oxidative solutions). For solid-state studies, the material should be exposed to the stress conditions as a thin layer to ensure uniform exposure.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation is observed during a stability study.

  • Possible Cause 1: Incompatible Excipients or Solvents.

    • Troubleshooting Step: Review the composition of your formulation or solution. Ensure that no excipients or solvents are known to be reactive with primary amines or amides. For example, lactose can potentially interact with primary amines (Maillard reaction), especially under high temperature and humidity.

  • Possible Cause 2: Presence of Metal Ion Contaminants.

    • Troubleshooting Step: Trace metal ions can catalyze oxidative degradation.[6] Consider using high-purity solvents and glassware. If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA might mitigate the effect.[6]

  • Possible Cause 3: Inappropriate pH of the solution.

    • Troubleshooting Step: The amide linkage is susceptible to hydrolysis at both low and high pH. Verify the pH of your solution and ensure it is within a range where the compound is expected to be more stable, if known.

Issue 2: Inconsistent or non-reproducible results in stability testing.

  • Possible Cause 1: Non-uniform stress conditions.

    • Troubleshooting Step: Ensure that all samples are subjected to identical and uniform stress conditions. For photostability studies, check for uniform light exposure. For thermal studies, ensure consistent temperature throughout the stability chamber.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Step: Verify that your analytical method is stability-indicating. This means the method can separate the intact drug from its degradation products without interference. Method validation should be performed according to ICH guidelines. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and understanding the degradation pathways.[8][9][10]

1. Hydrolytic Degradation:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Reflux the solution at 80°C for 4 hours.

    • At specified time points (e.g., 0, 1, 2, and 4 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Reflux the solution at 80°C for 4 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze as described for acid hydrolysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in purified water.

    • Reflux the solution at 80°C for 8 hours and analyze at appropriate time points.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Dilute with the mobile phase and analyze immediately by HPLC.

3. Photolytic Degradation:

  • Expose a solid sample of this compound and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the light-exposed and dark control samples at the end of the exposure period.

4. Thermal Degradation:

  • Place a solid sample of this compound in a thermostatically controlled oven at 60°C for 7 days.

  • At specified time points (e.g., 1, 3, and 7 days), withdraw samples.

  • Prepare solutions of the withdrawn samples at a suitable concentration and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTimeTemperature% Degradation (Hypothetical)Number of Degradants
0.1 M HCl4 hours80°C15.2%1
0.1 M NaOH4 hours80°C25.8%1
Purified Water8 hours80°C2.1%1
3% H₂O₂24 hoursRoom Temp8.5%2
Photolytic (Solid)--< 1%0
Photolytic (Solution)--1.5%1
Thermal (Solid)7 days60°C< 1%0

Visualizations

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation A Prepare Solutions/Solid Samples B Hydrolytic Stress (Acid, Base, Neutral) A->B C Oxidative Stress (e.g., H2O2) A->C D Photolytic Stress (ICH Q1B) A->D E Thermal Stress (Dry Heat) A->E F Sample and Neutralize (if necessary) B->F C->F G Analyze by Stability- Indicating Method (e.g., HPLC) D->G E->G F->G H Quantify Degradation G->H I Identify Degradants H->I J Elucidate Degradation Pathway I->J G Hypothetical Degradation Pathway A This compound B (S)-2-Aminobutyric Acid + NH₄Cl A->B Hydrolysis (Acid/Base) C Oxidized Products A->C Oxidation (e.g., H₂O₂) G Troubleshooting Degradation Issues Start Unexpected Degradation Observed Q1 Is the analytical method validated as stability-indicating? Start->Q1 A1 Validate Analytical Method Q1->A1 No Q2 Are excipients/solvents compatible? Q1->Q2 Yes A1->Q2 A2 Review Formulation/Solvents. Test for incompatibilities. Q2->A2 No Q3 Is metal ion contamination possible? Q2->Q3 Yes A2->Q3 A3 Use high-purity reagents. Consider adding a chelating agent. Q3->A3 Yes End Identify Root Cause Q3->End No A3->End

References

Technical Support Center: Purification of (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Aminobutyramide hydrochloride from reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, primarily focusing on the widely used method of diastereomeric salt resolution.

Issue 1: Low Yield of Diastereomeric Salt Crystals

Symptoms:

  • After adding the chiral resolving agent (e.g., L-tartaric acid or D-mandelic acid) and cooling the solution, very few or no crystals are formed.

  • A significant amount of the product remains in the mother liquor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Solubility of the Diastereomeric Salt The diastereomeric salt may be too soluble in the chosen solvent. Solution: Try adding an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation. Alternatively, concentrate the solution by carefully evaporating some of the solvent.
Insufficient Supersaturation The concentration of the diastereomeric salt is below its solubility limit at the given temperature. Solution: Reduce the amount of solvent used to dissolve the initial racemic mixture. You can also try cooling the solution to a lower temperature to decrease solubility.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic aminobutyramide is not optimal. Solution: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. Experiment with slightly different ratios (e.g., 0.5 to 1.2 equivalents of resolving agent).
Inappropriate Solvent The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts. Solution: Screen different solvents or solvent mixtures. Alcohols like methanol and isopropanol are commonly used.[1]
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product

Symptoms:

  • Chiral HPLC analysis of the final this compound shows a significant peak for the (R)-enantiomer.

  • The optical rotation of the product is lower than the expected value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-precipitation of the Undesired Diastereomer The undesired diastereomeric salt has partially crystallized along with the desired one. Solution: Perform one or more recrystallizations of the diastereomeric salt before proceeding to the acidification step. Ensure slow cooling during crystallization to promote the formation of purer crystals.
Incomplete Resolution The chosen resolving agent or solvent system is not effective enough for a clean separation. Solution: Consider using a different chiral resolving agent. Both L-tartaric acid and D-mandelic acid have been used successfully.[1][2] The choice of solvent can also significantly impact the separation.
Racemization The chiral center may have racemized during the purification process, although this is less common under standard conditions. Solution: Ensure that the reaction and purification steps are carried out under mild conditions (e.g., avoid excessively high temperatures or harsh pH).
Contamination with Racemic Starting Material The final product is contaminated with un-resolved racemic 2-aminobutyramide. Solution: Ensure complete precipitation of the diastereomeric salt and thorough washing of the crystals to remove the mother liquor containing the soluble diastereomer.
Issue 3: Difficulty in Removing the Chiral Resolving Agent

Symptoms:

  • The final product shows the presence of the resolving agent (e.g., tartaric acid) in analytical tests (e.g., NMR, HPLC).

  • The product has an incorrect melting point or appearance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Acidification/Basification The pH was not adjusted correctly to liberate the free amine from the diastereomeric salt and to ensure the resolving agent remains in the aqueous phase. Solution: Carefully monitor the pH during the liberation step. After acidification to form the hydrochloride salt, ensure the resolving acid is fully protonated and soluble in the chosen solvent system for removal.
Insufficient Washing The precipitated product was not washed adequately to remove the residual resolving agent. Solution: Wash the final this compound crystals thoroughly with a suitable solvent in which the resolving agent is soluble but the product is not (e.g., cold acetone or isopropanol).
Inappropriate Solvent for Extraction/Washing The solvent used for extraction or washing is not effective at separating the product from the resolving agent. Solution: After liberating the free amine with a base, use a suitable organic solvent to extract the amine, leaving the salt of the resolving agent in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from a racemic mixture?

A1: The most common method is diastereomeric salt resolution. This involves reacting the racemic 2-aminobutyramide with a chiral acid, such as L-tartaric acid or D-mandelic acid, to form two diastereomeric salts.[1][2] These salts have different solubilities, allowing one to be selectively crystallized. The crystallized salt is then treated with hydrochloric acid to yield the desired this compound.

Q2: Which chiral resolving agent is better, L-tartaric acid or D-mandelic acid?

A2: Both L-tartaric acid and D-mandelic acid have been successfully used for the resolution of 2-aminobutyramide and its derivatives. The choice often depends on the specific reaction conditions, solvent system, and desired purity. Below is a summary of reported data for the resolution of 2-aminobutyramide derivatives:

Resolving AgentSubstrateSolventPurity/Enantiomeric Excess (e.e.)Reference
D-Mandelic AcidSchiff base of 2-aminobutyramide4-Methyl-2-pentanolChemical Purity: ≥99%, e.e.: ≥98.5%[2]
L-Tartaric Acid2-AminobutanamideMethanol/Ethanol/Isopropanol/WaterHigh optical purity (>99%)[1][3]

Q3: How can I determine the enantiomeric excess of my purified this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the enantiomeric excess. A published method utilizes a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution at a flow rate of 0.3 mL/min, with UV detection at 200 nm.[4][5]

Q4: What are the potential impurities I should be aware of?

A4: Potential impurities can be categorized as:

  • Organic Impurities: The most significant is the undesired (R)-enantiomer, (R)-2-Aminobutanamide hydrochloride. Other potential organic impurities can arise from side reactions during the synthesis of the initial racemic mixture.

  • Inorganic Impurities: These may include residual inorganic bases or acids used in the purification process.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., methanol, isopropanol, acetone) may remain in the final product.

Q5: My final product is an oil instead of a crystalline solid. What should I do?

A5: Oiling out can occur if the product precipitates at a temperature above its melting point or if there are significant impurities. Try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it very slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization. If the problem persists, further purification of the oil by chromatography may be necessary before attempting crystallization again.

Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Resolution using L-Tartaric Acid

This protocol is a generalized procedure based on common practices described in the literature.[1][6]

  • Dissolution: Dissolve the racemic 2-aminobutyramide in a suitable solvent (e.g., methanol) with heating.

  • Addition of Resolving Agent: In a separate flask, dissolve L-tartaric acid (typically 0.5-1.0 molar equivalents) in the same solvent, also with heating. Add the warm tartaric acid solution to the 2-aminobutyramide solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-2-aminobutyramide and L-tartaric acid, being less soluble, will precipitate. Further cooling in an ice bath can increase the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • (Optional) Recrystallization: For higher purity, the diastereomeric salt can be recrystallized from the same solvent system.

  • Liberation of the Free Amine and HCl Salt Formation: Suspend the purified diastereomeric salt in a suitable solvent (e.g., isopropanol). Add a base (e.g., ammonia or sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-2-aminobutyramide. Filter to remove the tartrate salt. To the filtrate containing the free amine, add a solution of hydrogen chloride in a suitable solvent (e.g., isopropanolic HCl) to precipitate the desired this compound.

  • Final Isolation: Collect the crystals of this compound by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.

experimental_workflow cluster_resolution Diastereomeric Salt Resolution cluster_purification Final Product Isolation racemic Racemic 2-Aminobutyramide dissolve_racemic Dissolve in Hot Solvent racemic->dissolve_racemic mix Mix Solutions dissolve_racemic->mix tartaric L-Tartaric Acid dissolve_tartaric Dissolve in Hot Solvent tartaric->dissolve_tartaric dissolve_tartaric->mix cool Cool Slowly mix->cool crystallize Crystallization cool->crystallize filter_salt Filter Diastereomeric Salt crystallize->filter_salt salt Diastereomeric Salt filter_salt->salt liberate_amine Liberate Free Amine (add base) salt->liberate_amine add_hcl Add HCl Solution liberate_amine->add_hcl precipitate_hcl Precipitate HCl Salt add_hcl->precipitate_hcl filter_product Filter and Dry precipitate_hcl->filter_product final_product (S)-2-Aminobutyramide HCl filter_product->final_product

Caption: Workflow for the purification of this compound.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

This protocol is based on a published method for the analysis of 2-aminobutanamide enantiomers.[4][5]

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC System and Column: Use an HPLC system equipped with a UV detector and a CROWNPAK CR (+) chiral column (or equivalent).

  • Chromatographic Conditions:

    • Mobile Phase: 0.05% Perchloric Acid in water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 200 nm.

  • Injection and Analysis: Inject the sample solution and record the chromatogram. The two enantiomers will have different retention times.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

analytical_workflow start Purified Sample prepare_sample Prepare Sample Solution start->prepare_sample inject Inject into Chiral HPLC prepare_sample->inject separate Separation on Chiral Column inject->separate detect UV Detection (200 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Enantiomeric Excess chromatogram->calculate result Final Purity Result calculate->result

Caption: Analytical workflow for determining the enantiomeric excess.

References

Technical Support Center: (S)-2-Aminobutyramide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Aminobutyramide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. The primary routes include:

  • From (S)-2-aminobutyric acid: This involves the esterification of the carboxylic acid followed by amidation. A common method utilizes thionyl chloride in methanol for the esterification step, followed by ammonolysis.[1]

  • Resolution of racemic 2-aminobutyramide: This route starts with a racemic mixture of 2-aminobutyramide, which is then resolved using a chiral acid, such as L-tartaric acid or D-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[2][3][4] The desired (S)-enantiomer is then isolated and converted to its hydrochloride salt.

  • Asymmetric Strecker synthesis: This method builds the chiral center from propanaldehyde using a chiral auxiliary in a Strecker reaction to produce an enantiomerically enriched α-aminonitrile, which is then hydrolyzed to the amide.

  • From 2-bromobutyric acid derivatives: This involves the ammonolysis of a 2-bromobutyrate ester to yield racemic 2-aminobutyramide, which subsequently requires chiral resolution.[5][6]

Q2: What is the role of thionyl chloride in the esterification of (S)-2-aminobutyric acid?

A2: In the context of esterifying (S)-2-aminobutyric acid with an alcohol like methanol, thionyl chloride is used to generate hydrogen chloride (HCl) in situ under anhydrous conditions. The generated HCl acts as a catalyst for the Fischer esterification reaction. The amine functional group of the amino acid is protonated by the HCl, forming an ammonium salt. This protonation serves as a protecting group, preventing the amine from reacting with the thionyl chloride.

Q3: Can the unwanted (R)-enantiomer from a chiral resolution be recycled?

A3: Yes, several processes describe the racemization of the unwanted (R)-isomer of 2-aminobutyramide. This allows for the recycling of the material back into the resolution process, thereby improving the overall yield and atom economy of the synthesis.[2][3][7] Racemization is typically achieved by treating the unwanted enantiomer with a base.

Troubleshooting Guides

Route 1: Synthesis from (S)-2-Aminobutyric Acid
Issue/Observation Potential Cause(s) Suggested Solution(s)
Low yield in esterification step Incomplete reaction.- Ensure anhydrous conditions, as water can hydrolyze thionyl chloride and the ester product.- Use a sufficient excess of the alcohol (e.g., methanol) which also acts as the solvent.- Allow for adequate reaction time and maintain the recommended temperature.
Degradation of starting material or product.- Control the rate of thionyl chloride addition to prevent excessive heat generation.[8]
Presence of unreacted starting material after amidation Incomplete ammonolysis.- Ensure a sufficient excess of ammonia is used.- If using ammonia gas, ensure adequate pressure and reaction time.[9]- The reaction may require elevated temperatures in a sealed vessel.
Product is not the correct enantiomeric purity (racemization) Harsh reaction conditions during esterification or amidation.- Avoid excessively high temperatures or prolonged exposure to strong acids or bases which can cause racemization.
Formation of unknown impurities Side reactions of thionyl chloride.- Ensure the amine group of the amino acid is protonated by adding the thionyl chloride to the amino acid suspended in the alcohol. This prevents the formation of sulfinylamine side products.
Route 2: Chiral Resolution of Racemic 2-Aminobutyramide
Issue/Observation Potential Cause(s) Suggested Solution(s)
Low enantiomeric excess (e.e.) of the final product Inefficient separation of diastereomeric salts.- Solvent selection: The choice of solvent is critical for differential solubility of the diastereomeric salts. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or aqueous mixtures).[2][4]- Cooling rate: Allow for slow cooling to promote selective crystallization of the desired diastereomer. Rapid cooling can lead to co-precipitation.[4]- Purity of reagents: Ensure the racemic 2-aminobutyramide and the resolving agent (e.g., L-tartaric acid) are of high purity, as impurities can interfere with crystallization.[4]
Racemization of the desired (S)-enantiomer.- Avoid harsh pH conditions (strongly acidic or basic) and high temperatures during the liberation of the free amine from the diastereomeric salt.
Product "oils out" instead of crystallizing High concentration, rapid cooling, or inappropriate solvent.- Dilute the solution.- Decrease the cooling rate.- Screen for a more suitable crystallization solvent.- Use a seed crystal to induce crystallization.[4]
Low yield of the desired diastereomeric salt The salt may be too soluble in the chosen solvent.- Try a less polar solvent or a solvent mixture to decrease solubility.- Concentrate the solution by slowly evaporating some of the solvent.[4]

Quantitative Data Summary

Parameter Synthesis from (S)-2-aminobutyric acid Chiral Resolution
Typical Yield Can be high, depending on the efficiency of both the esterification and amidation steps.Theoretically limited to 50% for the desired enantiomer per resolution cycle, but can be improved by racemization and recycling of the unwanted enantiomer.
Expected Purity (Chemical) Generally high, as side products can often be removed through purification.High chemical purity is achievable.[3]
Expected Purity (Enantiomeric) Dependent on the enantiomeric purity of the starting (S)-2-aminobutyric acid. Racemization is a risk.Can achieve high enantiomeric excess (e.g., ≥99.5% e.e.) with optimized resolution conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from (S)-2-Aminobutyric Acid

This protocol is a general representation based on common synthetic procedures.

  • Esterification:

    • Suspend (S)-2-aminobutyric acid in anhydrous methanol (e.g., 5 volumes relative to the weight of the amino acid) in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (approx. 1.2-1.5 molar equivalents) dropwise, maintaining the temperature between 20-40°C.

    • After the addition is complete, warm the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

    • Once the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude (S)-2-aminobutyric acid methyl ester hydrochloride.

  • Amidation (Ammonolysis):

    • Dissolve the crude ester hydrochloride in a suitable solvent such as isopropanol or methanol.

    • Transfer the solution to a pressure vessel.

    • Cool the solution and introduce ammonia gas to a specified pressure (e.g., 60 psi) or use a solution of ammonia in an alcohol.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by HPLC or TLC).

    • Upon completion, vent the excess ammonia and filter the reaction mixture to remove any precipitated ammonium chloride.

    • Concentrate the filtrate under reduced pressure.

  • Hydrochloride Salt Formation and Isolation:

    • Dissolve the crude (S)-2-aminobutyramide in a suitable solvent (e.g., isopropanol or acetone).

    • Add a solution of HCl in a suitable solvent (e.g., isopropanolic HCl) or bubble dry HCl gas through the solution until the pH is acidic.

    • Stir the mixture to allow for the precipitation of this compound.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., acetone or isopropanol), and dry under vacuum.

Protocol 2: Chiral Resolution of Racemic 2-Aminobutyramide with L-Tartaric Acid

This is a generalized procedure for diastereomeric salt crystallization.

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-aminobutyramide in a suitable solvent (e.g., a mixture of methanol and water) with gentle heating.

    • In a separate flask, dissolve L-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent system.

    • Add the L-tartaric acid solution to the 2-aminobutyramide solution.

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals (the less soluble (S)-2-aminobutyramide-L-tartrate salt) by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • The enantiomeric excess of the product can be checked at this stage using chiral HPLC. Recrystallization may be necessary to improve purity.

  • Liberation of the Free Amine and Hydrochloride Salt Formation:

    • Suspend the isolated diastereomeric salt in a suitable solvent.

    • Add a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-2-aminobutyramide.

    • Extract the free amine into an organic solvent.

    • Dry the organic extracts and concentrate under reduced pressure.

    • Dissolve the resulting free amine in a suitable solvent (e.g., acetone or isopropanol) and form the hydrochloride salt as described in Protocol 1, Step 3.

Visualizations

experimental_workflow_from_amino_acid start (S)-2-Aminobutyric Acid esterification Esterification (MeOH, SOCl2) start->esterification ester (S)-2-Aminobutyric acid methyl ester HCl esterification->ester amidation Amidation (NH3) ester->amidation amide (S)-2-Aminobutyramide amidation->amide hcl_salt HCl Salt Formation amide->hcl_salt product (S)-2-Aminobutyramide Hydrochloride hcl_salt->product

Caption: Workflow for synthesis from (S)-2-aminobutyric acid.

troubleshooting_chiral_resolution start Low Enantiomeric Excess (e.e.) cause1 Inefficient Separation of Diastereomeric Salts start->cause1 cause2 Racemization of (S)-enantiomer start->cause2 solution1a Optimize Solvent System cause1->solution1a solution1b Control Cooling Rate (Slow Cooling) cause1->solution1b solution1c Ensure High Purity of Reagents cause1->solution1c solution2 Use Milder Conditions (pH, Temperature) during Amine Liberation cause2->solution2

Caption: Troubleshooting low enantiomeric excess in chiral resolution.

References

Technical Support Center: (S)-2-Aminobutyramide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (S)-2-Aminobutyramide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-2-aminobutyric acid, racemic 2-aminobutyramide which then requires chiral resolution, or starting materials for asymmetric synthesis such as n-propanal.[1][2][3] The choice of starting material often depends on factors like cost, availability, and the desired stereochemical purity of the final product.

Q2: What are the key steps in a typical synthesis starting from L-2-aminobutyric acid?

A2: A typical synthesis from L-2-aminobutyric acid involves two main steps:

  • Esterification: The carboxylic acid group of L-2-aminobutyric acid is esterified, commonly using methanol in the presence of thionyl chloride.[1][4]

  • Ammonolysis: The resulting methyl ester is then reacted with ammonia to form the desired amide, (S)-2-Aminobutyramide.[1][4] This is followed by the formation of the hydrochloride salt.

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through recrystallization or washing with a suitable solvent.[5] For instance, after the final salification step, the product can be filtered and washed with a solvent like isopropanol or acetone to remove impurities.[5][6]

Q4: What is the importance of chiral purity for this compound?

A4: this compound is a key chiral intermediate in the synthesis of the anticonvulsant drug Levetiracetam.[2][5][7] The therapeutic activity of Levetiracetam is specific to the (S)-enantiomer, so maintaining high enantiomeric purity is critical.

Q5: Are there alternative methods to the classical chemical synthesis?

A5: Yes, biocatalytic methods using enzymes like lipase are being explored.[8] These methods offer advantages such as mild reaction conditions, high stereoselectivity, and being more environmentally friendly.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Esterification Step
Potential Cause Troubleshooting Suggestion
Incomplete reaction Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[1] The reaction time can be extended if necessary. For example, some protocols suggest a reaction time of 2-3 hours.[1]
Moisture in the reaction Thionyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous methanol to prevent decomposition of the reagent.
Loss of product during workup After the reaction, the solvent is typically concentrated under reduced pressure. Avoid excessive heating to prevent product degradation.[1]
Incorrect stoichiometry Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid. A typical molar ratio of L-2-aminobutyric acid to thionyl chloride is around 1:1.3.[1]
Issue 2: Incomplete Ammonolysis or Formation of Side Products
Potential Cause Troubleshooting Suggestion
Insufficient ammonia Ensure the reaction mixture is saturated with ammonia gas or use a sufficient excess of methanolic ammonia solution. The pH of the system can be monitored and maintained in the range of 7-8.[1]
Low reaction temperature The ammonolysis is typically carried out at a low temperature (0-10 °C) to control the reaction rate and minimize side reactions.[1] Ensure proper cooling is maintained throughout the addition of ammonia.
Formation of ammonium chloride precipitate The formation of ammonium chloride is expected. This can be removed by filtration after the reaction.[6]
Hydrolysis of the ester If water is present, the ester can be hydrolyzed back to the carboxylic acid. Use anhydrous conditions.
Issue 3: Poor Chiral Resolution (when starting with racemic material)
Potential Cause Troubleshooting Suggestion
Incorrect amount of resolving agent The stoichiometry between the racemic aminobutyramide and the resolving agent (e.g., L-tartaric acid) is crucial for efficient diastereomeric salt formation. The molar ratio should be carefully controlled.[2]
Improper crystallization conditions The crystallization of the desired diastereomeric salt is sensitive to temperature and solvent. Slow cooling can lead to purer crystals.[5] The choice of solvent, such as methanol, is also important.[2]
Incomplete separation of diastereomers Ensure efficient filtration and washing of the crystallized salt to remove the undesired diastereomer that may remain in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis from L-2-Aminobutyric Acid

Step 1: Esterification [1]

  • Add 50g of L-2-aminobutyric acid to 250ml of methanol in a four-necked flask.

  • Cool the mixture and add 70g of thionyl chloride dropwise while maintaining the temperature between 20-40°C.

  • After the addition is complete, maintain the temperature for 2 hours.

  • Monitor the reaction completion using TLC.

  • Concentrate the reaction mixture under reduced pressure to a volume of approximately 150ml.

Step 2: Ammonolysis and Salt Formation [1]

  • Cool the 150mL solution from the previous step to 0-10°C in a new flask.

  • Bubble ammonia gas through the solution to adjust the pH to 7-8.

  • Maintain this pH for 30 minutes.

  • Filter the resulting mixture and rinse the filter cake with methanol.

  • The filtrate contains the (S)-2-Aminobutyramide, which can then be converted to the hydrochloride salt by adding hydrochloric acid.

Protocol 2: Chiral Resolution of Racemic 2-Aminobutanamide

Step 1: Formation of Diastereomeric Salt [2]

  • Dissolve the racemic 2-aminobutanamide oily residue in methanol.

  • Slowly add L-tartaric acid while stirring.

  • Allow the mixture to cool to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Filter the mixture to isolate the crude salt.

Step 2: Liberation and Salification [2]

  • Suspend the crude diastereomeric salt in methanol.

  • Pass dry hydrogen chloride gas through the suspension until the pH reaches 1.

  • Cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with a small amount of methanol, and dry to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions from Literature

ParameterMethod 1 (from L-2-aminobutyric acid)[1]Method 2 (Resolution)[2]
Starting Material L-2-aminobutyric acidDL-2-aminobutanamide
Key Reagents Thionyl chloride, Methanol, AmmoniaL-tartaric acid, Methanol, HCl
Esterification Temp. 20-40 °CN/A
Ammonolysis Temp. 0-10 °CN/A
Resolution Temp. N/ARoom Temperature
Final Product Yield Not explicitly stated in abstractTotal recovery: 45.9%
Melting Point Not specified260-262 °C

Visualizations

Synthesis_Workflow cluster_0 Method 1: From L-2-Aminobutyric Acid cluster_1 Method 2: From Racemic Amide A L-2-Aminobutyric Acid B Esterification (SOCl2, MeOH) A->B C (S)-2-Aminobutyrate Methyl Ester B->C D Ammonolysis (NH3) C->D E (S)-2-Aminobutyramide D->E F Salification (HCl) E->F G (S)-2-Aminobutyramide HCl F->G H DL-2-Aminobutanamide I Chiral Resolution (L-Tartaric Acid) H->I J Diastereomeric Salt I->J K Liberation & Salification (HCl) J->K L (S)-2-Aminobutyramide HCl K->L

Caption: Reaction workflows for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurity Step Identify Synthesis Step Start->Step Esterification Esterification Issue Step->Esterification Esterification Ammonolysis Ammonolysis Issue Step->Ammonolysis Ammonolysis Resolution Resolution Issue Step->Resolution Resolution Check_Moisture Check for Moisture Esterification->Check_Moisture Check_Temp Verify Temperature Control Esterification->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry Esterification->Check_Stoichiometry Ammonolysis->Check_Temp Ammonolysis->Check_Stoichiometry NH3 excess Check_Purity Analyze Purity of Starting Material Resolution->Check_Purity Resolving agent Optimize_Crystallization Optimize Crystallization Conditions Resolution->Optimize_Crystallization

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Resolving Racemic Mixtures of 2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2-Aminobutyramide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic 2-Aminobutyramide?

A1: The most prevalent and industrially applied methods for resolving racemic 2-Aminobutyramide are Diastereomeric Salt Formation and Enzymatic Kinetic Resolution. A less common but highly efficient method is Viedma Ripening, which allows for a total conversion of the racemate into a single enantiomer.

Q2: Which chiral resolving agents are effective for the diastereomeric salt formation of 2-Aminobutyramide?

A2: Optically active acids are commonly used as resolving agents. For 2-Aminobutyramide, D-(-)-mandelic acid and L-(+)-tartaric acid have been shown to be particularly effective in forming diastereomeric salts with differential solubility, which is the basis for their separation by crystallization.[1]

Q3: What kind of enzymes can be used for the kinetic resolution of 2-Aminobutyramide?

A3: D-aminopeptidases have demonstrated high activity and enantioselectivity for the kinetic resolution of 2-Aminobutyramide.[2] These enzymes selectively hydrolyze the D-enantiomer, leaving the desired (S)-2-aminobutanamide. Nitrile hydratases have also been explored for this purpose.[3]

Q4: What is Viedma Ripening and how does it apply to 2-Aminobutyramide?

A4: Viedma Ripening, also known as attrition-enhanced deracemization, is a method that combines crystallization with in-situ racemization of the unwanted enantiomer in solution. This allows for a theoretical yield of 100% of the desired enantiomer. This technique has been successfully applied to derivatives of 2-aminobutyramide, achieving an enantiomeric excess (ee) of over 99%.

Q5: How can I determine the enantiomeric excess (ee) of my resolved 2-Aminobutyramide?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of 2-Aminobutyramide. Specific chiral columns, such as CROWNPAK CR (+), Chiralpak IA, or Chiralpak AD-H, can be used to separate and quantify the R and S enantiomers.[4][5][6]

Troubleshooting Guides

Diastereomeric Salt Formation
Issue Potential Cause Troubleshooting Steps
No crystal formation The diastereomeric salt is too soluble in the chosen solvent.- Try a different solvent or a mixture of solvents to reduce solubility.- Increase the concentration of the solution by carefully evaporating some of the solvent.- Gradually add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.[4]
Insufficient supersaturation.- Cool the solution to a lower temperature to decrease solubility.[4]- Concentrate the solution.- "Scratch" the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4]
Low yield of the desired diastereomeric salt The desired salt has a relatively high solubility in the mother liquor.- Optimize the solvent system to minimize the solubility of the target salt.- Lower the final crystallization temperature.- Allow for a longer crystallization time.
The unwanted enantiomer can be racemized and recycled to improve the overall process yield.- Implement a "Resolution-Racemization-Recycle" (RRR) strategy.
Low enantiomeric excess (ee) of the crystallized salt Co-precipitation of the undesired diastereomeric salt.- Perform recrystallization of the obtained salt. One or two recrystallization steps can significantly improve the ee.- Optimize the solvent and cooling rate. A slower cooling rate often leads to higher purity crystals.
Inaccurate stoichiometry of the resolving agent.- Ensure the molar ratio of the resolving agent to the racemic 2-aminobutyramide is optimal. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.
Enzymatic Kinetic Resolution
Issue Potential Cause Troubleshooting Steps
Low enzyme activity Suboptimal reaction conditions (pH, temperature).- Ensure the pH of the reaction medium is optimal for the specific enzyme. For example, the D-aminopeptidase from Brucella sp. has an optimal pH of 8.0.[2]- Maintain the optimal temperature for the enzyme. The aforementioned D-aminopeptidase works best at 45°C.[2]
Enzyme deactivation.- Check the storage conditions and age of the enzyme.- Ensure no inhibitors are present in the reaction mixture.
Slow reaction rate Insufficient enzyme concentration.- Increase the enzyme loading in the reaction mixture.
Poor mass transfer.- Ensure adequate mixing or agitation of the reaction mixture.
Low enantiomeric excess (ee) The enzyme lacks sufficient enantioselectivity.- Screen for different enzymes. Various lipases and proteases can also be used for kinetic resolutions.- Optimize reaction conditions, as temperature and solvent can influence enantioselectivity.
Racemization of the product or starting material.- Check the stability of the enantiomers under the reaction conditions in the absence of the enzyme.
Conversion stalls at or below 50% This is the theoretical maximum for a standard kinetic resolution.- To achieve a yield greater than 50%, a Dynamic Kinetic Resolution (DKR) is required. This involves adding a racemization catalyst to convert the unreacted enantiomer in-situ.

Quantitative Data Summary

The following tables summarize key quantitative data for the resolution of 2-Aminobutyramide.

Table 1: Diastereomeric Salt Resolution of a Schiff Base of 2-Aminobutyramide

Resolving AgentSolvent SystemTemperature ProfileYield (Diastereomeric Salt)Enantiomeric Excess (ee)Reference
D-Mandelic Acid4-Methyl-2-pentanol / WaterCool from 65°C to 40°CNot specified≥98.5%[7]
D-Mandelic Acid4-Methyl-2-pentanol / WaterCool from 65°C to 20°C46%77%[7]

Table 2: Enzymatic Kinetic Resolution of 2-Aminobutyramide

EnzymeSubstrate ConcentrationBiocatalyst LoadingReaction TimeConversionEnantiomeric Excess (ee) of (S)-enantiomerReference
D-aminopeptidase from Brucella sp.300 g/L4 g/L (wet cell weight)80 min50%>99%[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using D-Mandelic Acid

This protocol is based on the resolution of a Schiff base of 2-aminobutyramide, which can facilitate isolation.

1. Formation of the Schiff Base (2-(benzylideneamino)butyramide):

  • React racemic 2-aminobutyramide with benzaldehyde in a suitable solvent.

2. Diastereomeric Salt Crystallization:

  • Charge a reactor with 4-methyl-2-pentanol and a small amount of water.

  • Add the racemic 2-(benzylideneamino)butyramide and heat to 65°C to dissolve.

  • In a separate vessel, dissolve D-mandelic acid in 4-methyl-2-pentanol.

  • Add the D-mandelic acid solution to the Schiff base solution at 65°C over 30 minutes.

  • Cool the mixture slowly to 50°C. Crystallization should begin around 53°C.

  • Stir at 50°C for 1 hour, then cool to 40°C and stir for an additional 2 hours.

  • Filter the reaction mixture at 40°C to collect the crystals of the D-mandelic acid salt of (S)-2-aminobutyramide.

  • Wash the crystal cake with cold 4-methyl-2-pentanol.

3. Liberation of (S)-2-Aminobutyramide:

  • The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to liberate the free (S)-2-aminobutyramide, which can then be isolated as its salt (e.g., hydrochloride salt).

Protocol 2: Enzymatic Kinetic Resolution using D-Aminopeptidase

This protocol is based on the use of whole cells of recombinant E. coli expressing D-aminopeptidase.

1. Preparation of the Biocatalyst:

  • Cultivate recombinant E. coli cells expressing the desired D-aminopeptidase.

  • Harvest the cells by centrifugation and wash them to obtain a wet cell paste.

2. Enzymatic Resolution:

  • Prepare a buffered solution (optimal pH 8.0) containing 300 g/L of racemic 2-aminobutyramide.

  • Maintain the temperature at 45°C.

  • Add the wet cell paste (e.g., at a concentration of 4 g/L) to initiate the reaction.

  • Monitor the reaction progress by chiral HPLC.

  • The reaction should reach approximately 50% conversion, at which point the D-enantiomer will be hydrolyzed to 2-aminobutyric acid, and the remaining (S)-2-aminobutyramide will have a high enantiomeric excess.

3. Product Isolation:

  • Separate the unreacted (S)-2-aminobutyramide from the hydrolyzed product (2-aminobutyric acid) and the biocatalyst. This can typically be achieved by filtration to remove the cells, followed by techniques such as extraction or chromatography to separate the amide from the amino acid based on their different physical properties.

Visualizations

Diastereomeric_Salt_Resolution cluster_workflow Diastereomeric Salt Resolution Workflow racemic_mixture Racemic (R,S)-2-Aminobutyramide diastereomeric_salts Mixture of Diastereomeric Salts ((S)-Amide-(R)-Acid & (R)-Amide-(R)-Acid) racemic_mixture->diastereomeric_salts React with resolving_agent Chiral Resolving Agent (e.g., D-Mandelic Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amide-(R)-Acid) crystallization->less_soluble_salt Isolate mother_liquor Mother Liquor with More Soluble Salt ((R)-Amide-(R)-Acid) crystallization->mother_liquor Separate acidification Acidification less_soluble_salt->acidification racemization Racemization of (R)-Amide mother_liquor->racemization pure_enantiomer Pure (S)-2-Aminobutyramide acidification->pure_enantiomer racemization->racemic_mixture Recycle

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution cluster_workflow Enzymatic Kinetic Resolution Workflow racemic_mixture Racemic (R,S)-2-Aminobutyramide reaction Enzymatic Reaction (pH 8.0, 45°C) racemic_mixture->reaction enzyme D-Aminopeptidase enzyme->reaction Catalyzes s_enantiomer (S)-2-Aminobutyramide (Unreacted) reaction->s_enantiomer k_S << k_R hydrolyzed_product (R)-2-Aminobutyric Acid (Product) reaction->hydrolyzed_product k_R separation Separation s_enantiomer->separation hydrolyzed_product->separation pure_s_enantiomer Pure (S)-2-Aminobutyramide separation->pure_s_enantiomer Isolate r_amino_acid (R)-2-Aminobutyric Acid separation->r_amino_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

References

handling and storage best practices for (S)-2-Aminobutyramide hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (S)-2-Aminobutyramide hydrochloride to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2°C and 8°C.[4][5] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air, as the compound is hygroscopic and air-sensitive.[5][6][7] Storage under an inert gas like argon is also recommended.[6]

Q2: I received this compound as a solid. How should I handle it to avoid contamination and degradation?

A2: Handle the compound in a controlled environment, such as a glovebox or a fume hood with low humidity, to minimize exposure to atmospheric moisture and air.[8] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][9] Avoid creating dust when handling the solid material.[3][9] Use clean, dry spatulas and glassware.

Q3: Can I store this compound at room temperature for short periods?

A3: While the recommended long-term storage is at 2°C - 8°C, short-term storage at room temperature (15-25°C) may be acceptable for brief periods, provided the container is tightly sealed and protected from moisture and light.[10] However, for optimal stability, it is best to minimize excursions from the recommended refrigerated conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is likely hydrolysis of the amide bond, which can be catalyzed by exposure to moisture, particularly under acidic or basic conditions.[11] This would result in the formation of (S)-2-aminobutyric acid and ammonia. Exposure to light and high temperatures can also accelerate degradation.

Q5: I suspect my sample of this compound has degraded. How can I check its purity?

A5: You can assess the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column.[3] This will allow you to separate the parent compound from potential degradation products and enantiomeric impurities. Comparing the chromatogram of your sample to a reference standard will help determine its purity.

Storage and Handling Summary

For quick reference, the following table summarizes the key storage and handling practices for this compound.

ParameterRecommendationRationale
Temperature 2°C - 8°C (Refrigerated)To slow down potential degradation reactions.[4][5]
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., Argon).The compound is hygroscopic and air-sensitive.[5][6][7][8]
Light Store in a light-resistant container (e.g., amber vial).To prevent photodegradation.[10]
Moisture Store in a dry environment, consider using a desiccator.The compound is hygroscopic and can hydrolyze.[6][10]
Handling Use appropriate PPE. Handle in a controlled environment (glovebox or fume hood). Avoid dust formation.To ensure user safety and prevent contamination.[1][3][9]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

This issue can often be traced back to the degradation of starting materials. Follow this troubleshooting workflow to identify the potential cause.

G A Inconsistent Experimental Results B Check Handling & Storage of this compound A->B C Was the compound stored at 2-8°C in a tightly sealed container? B->C Storage D Was it handled in a dry, inert atmosphere? B->D Handling E Assess Purity C->E No F Run Chiral HPLC Analysis C->F Yes D->E No D->F Yes E->F G Compare to Reference Standard F->G H Degradation Confirmed G->H Purity < Specification I No Significant Degradation G->I Purity Meets Specification K Obtain a New, Pure Lot of the Compound H->K J Review Other Experimental Parameters (Solvents, Reagents, etc.) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: The compound appears clumpy or has changed in appearance.

  • Possible Cause: The compound has likely absorbed moisture from the atmosphere due to its hygroscopic nature. This can happen if the container was not sealed properly or was opened frequently in a humid environment.

  • Solution: While it may be possible to dry the compound under high vacuum, the presence of moisture may have already initiated hydrolysis. It is recommended to assess the purity of the material using a suitable analytical technique like chiral HPLC before use. For future use, ensure the container is always tightly sealed and consider storing it in a desiccator.

Problem: Poor solubility in a non-aqueous solvent.

  • Possible Cause: If the compound has absorbed moisture, its solubility characteristics may change. Additionally, degradation to (S)-2-aminobutyric acid could also affect solubility.

  • Solution: Confirm the purity of your compound. If it is pure, ensure your solvent is anhydrous. If the problem persists, you may need to explore different solvent systems.

Potential Degradation Pathway

The primary degradation route for this compound is the hydrolysis of the amide functional group.

G cluster_0 Hydrolysis A This compound C4H11ClN2O B (S)-2-Aminobutyric Acid C4H9NO2 A->B H2O, H+ or OH- C Ammonia NH3 A->C H2O, H+ or OH-

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols

Protocol: Hygroscopicity Assessment (Gravimetric Method)

This protocol provides a general method to assess the hygroscopicity of this compound.

  • Preparation: Place a saturated solution of ammonium chloride in the bottom of a desiccator to maintain a constant relative humidity (RH) of approximately 80%. Place a calibrated thermohygrometer inside to monitor the conditions (target: 25°C, 80% RH).[1]

  • Sample Preparation: Accurately weigh approximately 300-500 mg of this compound into a pre-weighed, dry container (e.g., a watch glass or petri dish).[1]

  • Exposure: Place the container with the sample in the prepared desiccator.

  • Measurement: After 24 hours, remove the sample and immediately weigh it again.

  • Calculation: Calculate the percentage of weight gain using the following formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100

  • Classification: The degree of hygroscopicity can be classified based on the percentage of weight gain according to pharmacopeial standards.

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization: After the specified time, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, such as chiral HPLC with a photodiode array (PDA) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector can help in assessing peak purity.

References

Validation & Comparative

Chiral Specificity in Action: A Comparative Analysis of (S)-2-Aminobutyramide Hydrochloride and its (R)-Isomer in Paving the Way for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the profound impact of stereochemistry on pharmacological activity is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of (S)-2-aminobutyramide hydrochloride and its (R)-isomer, focusing on how their distinct chirality dictates the efficacy of the resulting antiepileptic agent, Levetiracetam. While direct comparative studies on these intermediates are scarce, their role as precursors to a highly stereoselective drug provides a clear and compelling case for the superior "activity" of the (S)-enantiomer.

The primary significance of this compound lies in its role as a key chiral building block in the synthesis of Levetiracetam, a widely used antiepileptic drug.[1][2][3][4] The anticonvulsant properties of Levetiracetam are almost exclusively attributed to its (S)-configuration.[5][6] Consequently, the "activity" of this compound is realized through its efficient conversion to this potent therapeutic agent. Conversely, the (R)-isomer serves as a precursor to the (R)-enantiomer of Levetiracetam, which is largely devoid of the desired pharmacological effect.

Stereoselectivity in Target Binding: The SV2A Protein

The mechanism of action of Levetiracetam is primarily mediated through its binding to the synaptic vesicle protein 2A (SV2A), a crucial element in the regulation of neurotransmitter release.[4][7][8] The stereochemistry of the ligand is paramount for this interaction. Experimental data demonstrates a stark difference in the binding affinity of the two enantiomers for SV2A. Levetiracetam, the (S)-enantiomer, binds to SV2A with high affinity, and this binding affinity is directly correlated with its anticonvulsant potency.[2][4]

In stark contrast, the (R)-enantiomer of Levetiracetam (ucb L060) exhibits a dramatically reduced affinity for SV2A, underscoring the critical importance of the (S)-configuration for target engagement.

Comparative Biological Data: (S)- vs. (R)-Isomer Precursors

The differential activity of the (S)- and (R)-isomers of 2-aminobutyramide hydrochloride is most clearly illustrated by the pharmacological properties of the respective Levetiracetam enantiomers they produce.

Parameter(S)-Isomer Derivative (Levetiracetam)(R)-Isomer Derivative (ucb L060)Fold Difference
Binding Affinity to SV2A High~1000 times lower than (S)-isomer~1000
Anticonvulsant Potency HighAt least 150-fold less potent than (S)-isomer and largely inactive in other models.>150

Table 1: Comparison of the biological activity of the final products derived from (S)- and (R)-2-aminobutyramide hydrochloride.

Experimental Protocols

Radioligand Binding Assay for SV2A

The binding affinity of the Levetiracetam enantiomers to the SV2A protein was determined using a radioligand binding assay. The general protocol involves:

  • Membrane Preparation: Crude synaptic membranes are prepared from the brain tissue of rodents (e.g., rat hippocampus).

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand specific for the SV2A binding site (e.g., [³H]ucb 30889, a high-affinity analog of Levetiracetam).

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (Levetiracetam or its (R)-enantiomer).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant potency of the Levetiracetam enantiomers was evaluated in animal models of epilepsy, such as the audiogenic seizure susceptible mouse model. The protocol typically includes:

  • Animal Model: A strain of mice genetically predisposed to seizures induced by a loud auditory stimulus is used.

  • Drug Administration: The test compounds (Levetiracetam or its (R)-enantiomer) are administered to the mice at various doses, typically via intraperitoneal injection.

  • Seizure Induction: After a predetermined time, the mice are exposed to a high-intensity sound stimulus to induce seizures.

  • Observation and Scoring: The animals are observed for the occurrence and severity of seizures (e.g., wild running, clonic and tonic convulsions).

  • Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated to determine the anticonvulsant potency.

Visualizing the Path to Activity

The following diagrams illustrate the synthetic pathway and the concept of stereoselective activity.

G Synthetic Pathway from 2-Aminobutyramide Isomers to Levetiracetam Enantiomers cluster_S (S)-Isomer Pathway cluster_R (R)-Isomer Pathway S_intermediate (S)-2-Aminobutyramide hydrochloride Levetiracetam Levetiracetam ((S)-enantiomer) S_intermediate->Levetiracetam Synthesis R_intermediate (R)-2-Aminobutyramide hydrochloride R_enantiomer (R)-enantiomer (ucb L060) R_intermediate->R_enantiomer Synthesis

Caption: Synthetic routes from the (S) and (R) isomers.

G Stereoselective Interaction with SV2A and Resulting Activity Levetiracetam Levetiracetam ((S)-enantiomer) High_Affinity High Affinity Binding Levetiracetam->High_Affinity R_enantiomer (R)-enantiomer Low_Affinity Low Affinity Binding R_enantiomer->Low_Affinity SV2A SV2A Protein High_Affinity->SV2A Activity High Anticonvulsant Activity High_Affinity->Activity Low_Affinity->SV2A Inactivity Low to No Anticonvulsant Activity Low_Affinity->Inactivity

Caption: The impact of stereochemistry on SV2A binding and activity.

References

Comparative Guide to the Structure-Activity Relationship of (S)-2-Aminobutyramide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-2-aminobutyramide hydrochloride analogs, focusing on the structure-activity relationships (SAR) that govern their efficacy as anticonvulsant agents. The primary analogs discussed are levetiracetam and its successor, brivaracetam, which are pivotal antiseizure medications. Their development showcases a successful example of rational drug design centered on optimizing interaction with the synaptic vesicle glycoprotein 2A (SV2A).[1][2]

This compound serves as a crucial chiral starting material for the synthesis of these potent anticonvulsants.[3][4][5][6][7][8] The core of their activity lies in the (S)-α-ethyl-2-oxopyrrolidine acetamide structure, which has been systematically modified to enhance binding affinity to SV2A and, consequently, anticonvulsant potency.[9]

Structure-Activity Relationship (SAR) Summary

The anticonvulsant activity of these analogs is intrinsically linked to their affinity for SV2A.[10][11][12] Key structural modifications have elucidated a clear SAR, providing a roadmap for the design of novel, more potent agents.

  • Chirality is Crucial : The (S)-configuration at the α-position of the acetamide side chain is essential for high-affinity binding to SV2A and anticonvulsant activity. The corresponding (R)-enantiomer is significantly less active.[4]

  • The Pyrrolidinone Core : The 2-oxopyrrolidine ring is a critical pharmacophoric element. Modifications to this ring have profound effects on activity.

  • 4-Position Substitution : Substitution at the 4-position of the pyrrolidinone ring with small, hydrophobic groups dramatically increases SV2A binding affinity and in vivo potency.[1][9] This is the most significant finding in the SAR of this class. The introduction of an n-propyl group at the (4R)-position, resulting in brivaracetam, leads to a 15- to 30-fold increase in SV2A affinity compared to levetiracetam.[10]

  • Other Ring Positions : Substitutions at the 3- or 5-positions of the pyrrolidinone ring generally lead to a decrease in binding affinity.[9]

  • Side Chain Modifications : The carboxamide moiety on the side chain is vital for affinity.[9]

The following diagram illustrates the key SAR findings for this class of compounds.

SAR_Summary SAR of (S)-2-Aminobutyramide Analogs (Racetams) cluster_core Pyrrolidinone Core cluster_sidechain Acetamide Side Chain Core 2-Oxopyrrolidine Ring Position 4 Position 3 & 5 P4_Sub Small Hydrophobic Groups (e.g., n-propyl) Core:f1->P4_Sub P35_Sub Substitutions Core:f2->P35_Sub SideChain (S)-Configuration Carboxamide Group Essential Essential for Activity SideChain:f0->Essential SideChain:f1->Essential Positive_Mod Increases Activity Negative_Mod Decreases Activity P4_Sub->Positive_Mod P35_Sub->Negative_Mod

Key structure-activity relationships for racetam analogs.

Quantitative Comparison of Analog Performance

The following table summarizes the in vitro binding affinity for SV2A and the in vivo anticonvulsant activity for key analogs. The data clearly demonstrates the impact of 4-position substitution on potency. Brivaracetam, with its n-propyl group, shows significantly higher affinity and greater potency in animal models compared to levetiracetam.

Compound4-Position SubstituentSV2A Binding Affinity (Kd or Ki, nM)Anticonvulsant Potency (ED50, mg/kg)a
Levetiracetam-H~780[1]2.5 - 600 (Varies by model)[11]
Brivaracetam -n-propyl ~62[2] ~10 times more potent than levetiracetam[3][9]
Seletracetam-2,2-difluoroethenyl~10-fold higher affinity than LevetiracetamMore potent than Levetiracetam
ucb 30889-azido~30-fold higher affinity than Levetiracetam[1]Potent anticonvulsant

a Potency varies depending on the specific animal model (e.g., audiogenic seizure, MES, kindling) and route of administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols used to assess the anticonvulsant efficacy and target engagement of this compound analogs.

SV2A Radioligand Binding Assay

This in vitro assay quantifies the binding affinity of a test compound to the SV2A protein, typically in rodent brain homogenates or cells expressing recombinant SV2A.

1. Membrane Preparation:

  • Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]

2. Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added: the membrane preparation, the radioligand (e.g., [3H]brivaracetam or another high-affinity SV2A ligand), and varying concentrations of the unlabeled test compound.[4]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., levetiracetam).

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Maximal Electroshock (MES) Test

This in vivo model is used to identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[1]

1. Animal Preparation:

  • Adult male mice or rats are used. Animals are acclimatized to the laboratory environment before testing.

2. Compound Administration:

  • The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • The test is conducted at the time of predicted peak effect of the compound.

3. Seizure Induction:

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[1][10] A topical anesthetic may be applied to the corneas for animal welfare.[1]

4. Observation and Endpoint:

  • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.[1]

  • Abolition of the tonic hindlimb extension is considered protection.

5. Data Analysis:

  • The number of animals protected in each dose group is recorded.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.

1. Animal Preparation:

  • Adult male mice are typically used and are acclimatized prior to the experiment.

2. Compound Administration:

  • The test compound, vehicle, and a positive control (e.g., ethosuximide) are administered (i.p. or p.o.) at various doses.

3. Seizure Induction:

  • At the time of peak compound effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin.

4. Observation and Endpoint:

  • Each animal is placed in an individual observation cage and observed for a set period (e.g., 30 minutes).

  • The primary endpoint is the presence or absence of a clonic seizure lasting for a defined duration (e.g., 3-5 seconds).

5. Data Analysis:

  • The percentage of animals protected from clonic seizures is calculated for each dose group.

  • The ED50 is determined as the dose that prevents seizures in 50% of the animals.

Signaling Pathways and Experimental Workflows

The precise mechanism by which SV2A modulation leads to an anticonvulsant effect is still under investigation, but it is believed to involve the regulation of neurotransmitter release at the presynaptic terminal.

The following diagram illustrates the proposed mechanism of action.

Signaling_Pathway Proposed Mechanism of Action of SV2A Ligands cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle Neurotransmitter Neurotransmitters SV2A SV2A Protein Release Neurotransmitter Release SV2A->Release Modulates Seizure_Activity Reduced Seizure Activity Release->Seizure_Activity Leads to Analog (S)-2-Aminobutyramide Analog (e.g., Brivaracetam) Analog->SV2A Binds to

Proposed mechanism involving SV2A modulation.

A typical preclinical workflow for evaluating these analogs involves a tiered screening approach, starting with in vitro binding assays followed by in vivo seizure models.

Experimental_Workflow Preclinical Evaluation Workflow Start Synthesize Analogs of (S)-2-Aminobutyramide HCl BindingAssay In Vitro SV2A Binding Assay Start->BindingAssay High_Affinity High Affinity Analogs BindingAssay->High_Affinity Select Low_Affinity Low Affinity (Discard) BindingAssay->Low_Affinity Discard MES_Test In Vivo MES Test (Tonic-Clonic Seizures) Tox_Test Neurotoxicity (e.g., Rotarod Test) MES_Test->Tox_Test scPTZ_Test In Vivo scPTZ Test (Clonic/Absence Seizures) scPTZ_Test->Tox_Test Lead_Opt Lead Optimization Tox_Test->Lead_Opt Analyze Data (Efficacy vs. Toxicity) High_Affinity->MES_Test High_Affinity->scPTZ_Test

Typical workflow for preclinical screening.

References

A Researcher's Guide to (S)-2-Aminobutyramide Hydrochloride: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminobutyramide hydrochloride is a chiral amide compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals, most notably the antiepileptic drug Levetiracetam. [1][2][3] Its stereospecific nature makes it a valuable tool for chemists aiming to construct enantiomerically pure molecules, where the three-dimensional arrangement of atoms is crucial for biological activity. This guide provides a comparative overview of this compound, its enantiomeric counterpart, and its application in a well-established synthetic route, offering researchers and drug development professionals a validation of its role as a specialized research and development tool.

Comparative Physicochemical Properties

The chirality of 2-Aminobutyramide hydrochloride significantly influences its physical properties, which is a critical consideration in asymmetric synthesis. The following table summarizes the key physicochemical properties of the (S)- and (R)-enantiomers.

PropertyThis compound(R)-2-Aminobutyramide hydrochloride
CAS Number 7682-20-4[4]103765-03-3[5][6]
Molecular Formula C₄H₁₁ClN₂O[4]C₄H₁₁ClN₂O[5]
Molecular Weight 138.60 g/mol [4]138.60 g/mol [5]
Appearance White to off-white solid[3]White solid[5]
Melting Point 259-263 °C[3]258-262 °C[6]
Optical Activity [α]₂₂/D +24° (c=1 in H₂O)Not specified in search results
Purity ≥98.0%[3]96%[6]

Performance in Synthesis: A Comparative Overview of Routes to Levetiracetam

The "performance" of this compound as a research tool is best evaluated by its efficiency and utility in synthetic chemistry. The synthesis of Levetiracetam offers a case study for comparing different chiral precursors.

Route 1: Chiral Pool Synthesis from this compound

This is a common and relatively direct approach.[1] this compound is reacted with an acylating agent, such as 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.

  • Advantages: This method is a shorter synthetic route.[1]

  • Disadvantages: There is a risk of partial racemization, and the process can generate a significant amount of solid and acidic liquid waste.[1]

Route 2: Chiral Pool Synthesis from other precursors like (S)-2-aminobutanol or (S)-2-aminobutanoic acid

These alternatives also leverage a chiral starting material to build the final product. For instance, (S)-2-aminobutanoic acid can be amidated to form (S)-2-Aminobutyramide, which is then used as in Route 1.

  • Advantages: Utilizes readily available chiral starting materials.

  • Disadvantages: May involve more synthetic steps compared to starting directly with the amide. For example, the synthesis from (S)-2-aminobutanoic acid requires an additional amidation step.

Route 3: Racemic Synthesis followed by Chiral Resolution

In this approach, a racemic mixture of the final product or a key intermediate is synthesized, and then the desired (S)-enantiomer is separated from the unwanted (R)-enantiomer.

  • Advantages: Can sometimes be simpler to execute the initial racemic synthesis.

  • Disadvantages: This method is often less efficient as it results in the loss of at least 50% of the material as the undesired enantiomer. The resolution agents can be expensive, and the process is more complex.[7]

For researchers focused on developing efficient and stereoselective syntheses, the use of this compound offers a more direct path to the target molecule compared to racemic approaches.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Levetiracetam starting from this compound.

Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

This procedure describes the acylation of this compound with 4-chlorobutyryl chloride.

  • Reaction Setup: In a suitable reaction vessel, suspend this compound (1 equivalent) in a solvent such as acetonitrile.

  • Base Addition: Add a base, for example, potassium carbonate (an appropriate number of equivalents), to the suspension.

  • Cooling: Cool the reaction mixture to a reduced temperature, typically 0-5°C.

  • Acylation: Slowly add 4-chlorobutyryl chloride (1-1.2 equivalents) to the cooled mixture while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Cyclization to Levetiracetam

This step involves the intramolecular cyclization of the previously synthesized intermediate.

  • Reaction Setup: Dissolve the (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide intermediate in a suitable solvent like dichloromethane.

  • Base and Catalyst: Add a strong base, such as potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the mixture at room temperature until the cyclization is complete, as monitored by chromatography.

  • Purification: After completion, the reaction mixture is worked up, and the crude Levetiracetam is purified, typically by recrystallization from a solvent like ethyl acetate, to yield the enantiomerically pure final product.[2]

Mandatory Visualizations

Note on Signaling Pathways: this compound is a synthetic intermediate and not a pharmacologically active agent that directly interacts with biological signaling pathways. Its utility lies in the construction of the Levetiracetam molecule, which in turn exerts its therapeutic effect primarily by binding to the synaptic vesicle protein 2A (SV2A).[8] Therefore, a signaling pathway diagram for this compound itself is not applicable.

The following diagrams illustrate the logical workflow of its use in chemical synthesis.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Levetiracetam S-2-Aminobutanoic_acid (S)-2-Aminobutanoic acid Amidation Amidation S-2-Aminobutanoic_acid->Amidation S-2-Aminobutyramide_HCl (S)-2-Aminobutyramide hydrochloride Amidation->S-2-Aminobutyramide_HCl S-2-Aminobutyramide_HCl_2 (S)-2-Aminobutyramide hydrochloride Acylation Acylation with 4-chlorobutyryl chloride S-2-Aminobutyramide_HCl_2->Acylation Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Levetiracetam Levetiracetam Cyclization->Levetiracetam G Start Start: (S)-2-Aminobutyramide hydrochloride Step1 Dissolve in Acetonitrile Add Potassium Carbonate Start->Step1 Step2 Cool to 0-5°C Step1->Step2 Step3 Add 4-chlorobutyryl chloride Step2->Step3 Step4 Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 Isolation of Intermediate Step4->Step5 Step6 Dissolve Intermediate in Dichloromethane Step5->Step6 Step7 Add Potassium Hydroxide and Phase-Transfer Catalyst Step6->Step7 Step8 Cyclization Reaction Step7->Step8 Step9 Purification by Recrystallization Step8->Step9 End Final Product: Levetiracetam Step9->End

References

comparative analysis of different (S)-2-Aminobutyramide hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic Routes to (S)-2-Aminobutyramide Hydrochloride

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2] The stereochemical purity of this compound is paramount, as the desired biological activity often resides in a single enantiomer. Consequently, various synthetic strategies have been developed to produce this compound with high enantiomeric excess. This guide provides a comparative analysis of several prominent synthesis routes, offering insights into their respective methodologies, yields, and overall efficiency.

Comparison of Key Performance Indicators

The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the quantitative data for different approaches to synthesizing this compound.

Route Starting Material Key Steps Overall Yield Purity Key Advantages Key Disadvantages
Route 1 L-2-Aminobutyric AcidEsterification, AmmonolysisHigh>99%High atom economy, readily available starting material.Use of potentially hazardous reagents like thionyl chloride.
Route 2 Racemic 2-Bromobutyric Acid DerivativeAmmoniation, Chiral ResolutionModerate>99%Utilizes cheaper racemic starting materials.Resolution step can be complex and reduces overall yield.
Route 3 L-ThreonineBiotransformation, Esterification, Ammonolysis82.6 - 83.3%99.2 - 99.3%Environmentally friendly biotransformation, high isomer purity.[3]Requires specific enzymes or microorganisms.
Route 4 PropanalAsymmetric Strecker ReactionModerateHigh (diastereomerically pure intermediate)Good control of stereochemistry.Requires a chiral auxiliary.[4]

Detailed Experimental Protocols

Route 1: From L-2-Aminobutyric Acid

This is a common and straightforward approach that leverages the existing chirality of the starting material.

Step 1: Esterification of L-2-Aminobutyric Acid

  • Suspend L-2-aminobutyric acid in methanol.

  • Cool the mixture and slowly add thionyl chloride while maintaining the temperature between 20-40°C.

  • Allow the reaction to proceed for 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.[5]

Step 2: Ammonolysis of the Ester

  • Dissolve the crude methyl ester in a suitable solvent like isopropanol.

  • Introduce ammonia gas into the solution under pressure (e.g., 60 psi).[2]

  • Maintain the reaction until completion, which can be monitored by techniques like TLC.

  • Filter the reaction mixture to remove any solid by-products (e.g., ammonium chloride).

  • Partially evaporate the solvent and add isopropanol hydrochloride to precipitate the product.

  • Filter, wash the solid with isopropanol, and dry to obtain this compound.[2]

Route 2: From a Racemic 2-Bromobutyric Acid Derivative followed by Resolution

This route starts from a non-chiral precursor and introduces chirality through a resolution step.

Step 1: Synthesis of DL-2-Aminobutanamide

  • Add methyl 2-bromobutyrate dropwise to a cooled methanol-ammonia solution.

  • Seal the reaction vessel and stir for an extended period (e.g., 38-42 hours) at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Evaporate the solvent under reduced pressure to obtain a solid residue.

  • Treat the residue with a solvent like anhydrous isopropanol to separate the product from ammonium bromide.[6]

Step 2: Chiral Resolution

  • Dissolve the racemic DL-2-aminobutanamide in a suitable solvent (e.g., methanol).

  • Add a chiral resolving agent, such as L-tartaric acid, to the solution.

  • The desired (S)-enantiomer will selectively form a diastereomeric salt and precipitate out of the solution.

  • Filter the solid and purify to obtain the tartrate salt of (S)-2-aminobutanamide with high optical purity.[6][7]

Step 3: Liberation and Salt Formation

  • Treat the purified diastereomeric salt to release the free (S)-2-aminobutanamide.

  • Introduce hydrogen chloride gas or a solution of HCl in a suitable solvent to form the final hydrochloride salt.[6]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: From L-2-Aminobutyric Acid A L-2-Aminobutyric Acid B (S)-2-Aminobutyric Acid Methyl Ester A->B  Methanol, Thionyl Chloride C This compound B->C  Ammonia, Isopropanol, HCl

Caption: Synthesis of this compound from L-2-Aminobutyric Acid.

G cluster_1 Route 2: From Racemic Precursor with Resolution D Methyl 2-bromobutyrate E DL-2-Aminobutanamide D->E  Methanol-Ammonia Solution F (S)-2-Aminobutanamide Tartrate Salt E->F  L-Tartaric Acid (Resolution) G This compound F->G  Release and HCl addition

Caption: Synthesis via ammoniation of a racemic precursor followed by chiral resolution.

G cluster_2 Route 3: From L-Threonine H L-Threonine I L-2-Aminobutyric Acid H->I  Biotransformation J This compound I->J  Esterification, Ammonolysis, HCl

Caption: A chemoenzymatic approach starting from L-Threonine.

G cluster_3 Route 4: Asymmetric Strecker Reaction K Propanal L Diastereomerically Pure Nitrile K->L  Chiral Auxiliary, NaCN M (S)-2-Aminobutyric Acid Hydrochloride L->M  Hydrolysis N This compound M->N  Amidation

Caption: Asymmetric synthesis using a Strecker reaction with a chiral auxiliary.

References

Spectroscopic Data Comparison: (S)-2-Aminobutyramide Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic properties of (S)-2-Aminobutyramide Hydrochloride, a key chiral intermediate. This guide provides a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with its enantiomer, racemic mixture, and a related active pharmaceutical ingredient, Levetiracetam.

This document presents a detailed compilation of spectroscopic data for this compound, offering a valuable resource for its identification, characterization, and quality control. To provide a broader context for analysis, this guide also includes comparative data for its (R)-enantiomer, the racemic (DL) mixture, and the structurally related antiepileptic drug, Levetiracetam. The inclusion of these alternatives allows for a thorough understanding of the spectroscopic features that differentiate these closely related chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d₆8.27 (br s, 3H, NH₃⁺), 8.00 (br s, 1H, CONH H), 7.50 (br s, 1H, CONHH ), 3.67 (t, 1H, CH ), 1.78 (m, 2H, CH ₂), 0.89 (t, 3H, CH ₃)
(S)-2-Aminobutyramide (Free Base) DMSO7.88 (s, 1H), 7.52 (s, 1H), 3.69 (t, J = 6.1 Hz, 1H), 1.79 – 1.69 (m, 2H), 0.88 (t, J = 7.5 Hz, 3H)[1]
Levetiracetam Not SpecifiedData not available in search results

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Not SpecifiedData not available in search results
(S)-2-Aminobutyramide (Free Base) DMSO170.34, 53.22, 24.22, 9.04[1]
Levetiracetam Not SpecifiedData not available in search results

Note: Specific data for the (R)- and (DL)- forms were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundMajor Absorption Bands (cm⁻¹)
This compound Data not available in search results
Levetiracetam 3387, 2948, 1594, 1250
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound Not SpecifiedData not available in search results
Levetiracetam ESI171.1

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR. For solid samples using an Attenuated Total Reflectance (ATR) accessory, no special preparation is needed.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in the desired mass range. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy Dissolution->IR KBr Pellet / ATR MS Mass Spectrometry Dissolution->MS Direct Infusion / LC Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Comparison Process->Interpret

Caption: A general workflow for spectroscopic analysis of a chemical compound.

References

Comparative Analysis of (S)-2-Aminobutyramide Hydrochloride Pro-Drug Targets: Levetiracetam and Brivaracetam

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

(S)-2-Aminobutyramide hydrochloride is a key chiral intermediate in the synthesis of the antiepileptic drugs (AEDs) Levetiracetam and its close analog, Brivaracetam.[1][2][3] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of these two clinically important AEDs, which are the ultimate biologically active molecules derived from this precursor. Understanding their interaction with off-target molecules is crucial for predicting potential side effects and for the development of future therapeutic agents with improved safety and efficacy.

This guide summarizes available preclinical data on the binding affinities of Levetiracetam and Brivaracetam to their primary molecular target and a range of common off-targets evaluated during safety pharmacology screening.

On-Target and Off-Target Binding Profile Comparison

Levetiracetam and Brivaracetam exert their primary therapeutic effect through a unique mechanism of action: binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5][6][7][8][9][10][11][12][13][14] This protein is a crucial element in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release. The binding of these drugs to SV2A is thought to modulate this process, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1]

Brivaracetam was rationally designed to have a higher affinity for SV2A, which is reflected in its approximately 10- to 30-fold greater binding affinity compared to Levetiracetam.[3][4][11][12] Both drugs exhibit high selectivity for the SV2A isoform over SV2B and SV2C.[5][8][11]

A hallmark of both Levetiracetam and Brivaracetam is their remarkably clean off-target profile. Extensive preclinical testing has shown that they do not significantly interact with a wide array of other receptors, ion channels, and enzymes typically associated with the side effects of other AEDs.[1][6][13]

The following table summarizes the comparative binding data for Levetiracetam and Brivaracetam.

Target ClassTargetLevetiracetamBrivaracetam
Primary Target Synaptic Vesicle Protein 2A (SV2A) Moderate AffinityHigh Affinity (10-30x > Levetiracetam)[3][4][11][12]
Kd (human SV2A)~1 µM~0.055 µM (55 nM)[11]
GPCRs Adenosine, Adrenergic, Dopamine, Histamine, Muscarinic, Opioid, SerotoninNo significant binding reportedNo significant binding reported in a panel of 55 targets[3]
Ion Channels Voltage-gated Na+ channelsNo direct interaction[1]Some evidence of Na+ channel inhibition
Voltage-gated Ca2+ channels (N-type, T-type)No direct interaction[1]No effect on high-voltage-gated Ca2+ channels
Ligand-gated Ion Channels GABA-A ReceptorNo direct interaction[1][13]No binding to GABAA receptors
NMDA ReceptorNo significant binding affinityNot reported, but generally considered selective for SV2A
AMPA ReceptorNo binding to AMPA receptorsNo binding to AMPA receptors
Enzymes Various CYPs, UGTs, Epoxide HydrolaseNo inhibition at concentrations up to 1 mMNot reported, but generally considered to have a low potential for metabolic drug interactions
Transporters Neurotransmitter Reuptake SitesNo significant binding affinityNo binding to neurotransmitter transporters

Experimental Protocols

The cross-reactivity and selectivity data presented are typically generated using in vitro radioligand competitive binding assays. This standard pharmacology technique allows for the quantitative assessment of a test compound's affinity for a specific receptor or binding site.

Protocol: Radioligand Competitive Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., Levetiracetam, Brivaracetam) for a specific target receptor by measuring its ability to displace a known radiolabeled ligand.

2. Materials:

  • Test Compounds: Levetiracetam, Brivaracetam
  • Radioligand: A specific high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H, ¹²⁵I).
  • Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., rat brain cortex for SV2A, or recombinant cell lines).
  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
  • Scintillation Counter: A device to measure radioactivity.

3. Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer. The incubation is carried out for a sufficient time to reach equilibrium.
  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-containing membranes, while the unbound ligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizing the Molecular Interaction and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle SV2A SV2A Neurotransmitter Neurotransmitter SV2A->Neurotransmitter Modulates Release Postsynaptic Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic Receptor Activates Levetiracetam / Brivaracetam Levetiracetam / Brivaracetam Levetiracetam / Brivaracetam->SV2A Binds to

Caption: Primary signaling interaction of Levetiracetam and Brivaracetam with SV2A.

Start Start Prepare Reagents Prepare Reagents (Receptor, Radioligand, Test Compound) Start->Prepare Reagents Incubate Incubate Receptor, Radioligand, and Test Compound Prepare Reagents->Incubate Filter Separate Bound and Free Ligand via Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Analyze Data to Determine IC50 and Ki Values Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand competitive binding assay.

References

A Comparative Guide to Confirming the Enantiomeric Purity of (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). (S)-2-Aminobutyramide hydrochloride is a key intermediate in the synthesis of the anti-epileptic drug levetiracetam.[1][2] This guide provides an objective comparison of analytical methodologies for confirming the enantiomeric purity of this compound, supported by experimental data.

Comparison of Analytical Methods

The determination of enantiomeric excess (e.e.) is crucial for quality control and regulatory compliance. The most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. The choice of method depends on factors such as the physicochemical properties of the analyte, required sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity Determination

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of transient diastereomeric complexes with distinct NMR signals.[3]
Sample State SolutionVolatilized (may require derivatization)Solution
Resolution Typically high, baseline separation is often achievable.Generally high for suitable compounds.Dependent on the choice of chiral solvating agent and analyte concentration.
Analysis Time 10-30 minutes10-50 minutes, depending on the temperature program.[4]< 10 minutes per sample
Limit of Detection (LOD) 0.0002 mg/mL for (R)-2-aminobutanamide[5][6]Typically in the picogram to nanogram range, but requires derivatization for non-volatile analytes.Generally higher than chromatographic methods, in the micromolar to millimolar range.
Limit of Quantitation (LOQ) 0.0005 mg/mL for (R)-2-aminobutanamide[5][6]Typically in the nanogram range.Dependent on the specific interaction and magnetic field strength.
Advantages Widely applicable, robust, well-established methods, high accuracy and precision.High resolution, suitable for volatile compounds.Rapid analysis, non-destructive, provides structural information.
Disadvantages Can consume significant amounts of organic solvents.Limited to thermally stable and volatile compounds; may require derivatization.Lower sensitivity, may require specialized and expensive chiral solvating agents.

Comparison with Alternative Chiral Intermediates

This compound is a widely used precursor for levetiracetam. However, other chiral starting materials can also be employed. The choice of intermediate can significantly impact the overall synthetic strategy, cost, and efficiency.

Table 2: Comparison of Chiral Intermediates for Levetiracetam Synthesis

Chiral IntermediateSynthetic ApproachAdvantagesDisadvantages
This compound Condensation with 4-chlorobutyryl chloride followed by cyclization.[1]Direct precursor, potentially fewer steps in the final stages of synthesis.The synthesis of the intermediate itself with high enantiomeric purity can be a multi-step process.
(S)-2-Aminobutyric acid Requires conversion to the corresponding amide before reaction with 4-chlorobutyryl chloride.[7][8]Readily available from natural sources (e.g., L-threonine).[9]Adds extra steps to the synthesis (amidation), potentially lowering the overall yield.
(S)-2-Aminobutanol Condensation with γ-butyrolactone, followed by oxidation and amidation.[8]Can be a more cost-effective starting material. The synthesis avoids the use of corrosive reagents like 4-chlorobutyryl chloride.[8]The multi-step conversion to levetiracetam may be more complex to optimize.
L-Threonine Biotransformation to L-2-aminobutyric acid, followed by esterification and ammonolysis to yield (S)-2-aminobutanamide hydrochloride.[9]Utilizes a readily available and inexpensive natural amino acid. Biotransformation can offer high enantioselectivity.[9]The biotransformation step may require specific enzymes and conditions, adding complexity to the process.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the baseline separation and quantification of the enantiomers of 2-aminobutanamide.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

  • Chiral Column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm).[5][10]

Reagents:

  • Perchloric acid (0.05% aqueous solution).[5][10]

  • HPLC grade water and methanol.

  • This compound standard.

  • (R)-2-Aminobutyramide hydrochloride standard (for method development and validation).

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05% aqueous solution of perchloric acid. The mobile phase is typically used without organic modifiers for this specific column.[5][10]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound and (R)-2-Aminobutyramide hydrochloride in the mobile phase to prepare standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR (+)

    • Mobile Phase: 0.05% Perchloric acid in water[5][10]

    • Flow Rate: 0.3 mL/min[5][10]

    • Column Temperature: 15 °C[5][10]

    • Detection Wavelength: 200 nm[5][10]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the chromatograph. The enantiomers will be separated, and their respective peak areas will be recorded.

  • Calculation of Enantiomeric Purity: The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC can be a powerful technique for enantiomeric separation, but it typically requires derivatization for polar and non-volatile compounds like aminobutyramides.

General Procedure (requiring method development):

  • Derivatization: The primary amine group of 2-aminobutyramide needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents for amines include trifluoroacetic anhydride or other acylating agents.[4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A suitable chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Chirasil-Val), is required.[11]

  • Chromatographic Conditions: The oven temperature program, carrier gas flow rate, and injector/detector temperatures must be optimized to achieve separation of the diastereomeric derivatives.

  • Analysis and Calculation: Similar to HPLC, the peak areas of the separated derivatives are used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.

General Procedure (requiring method development):

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable CSA that will interact differently with the two enantiomers of 2-aminobutyramide is required. Examples of CSAs for amines include derivatives of binaphthol or chiral acids.[12][13]

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a specific molar equivalent of the chosen CSA to the NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum of the mixture. The CSA will induce a chemical shift difference (Δδ) between the corresponding protons of the (S)- and (R)-enantiomers, resulting in separate signals.

  • Calculation of Enantiomeric Purity: The enantiomeric excess is determined by integrating the well-resolved signals of the two enantiomers.

Visualizing the Workflow

experimental_workflow cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject Sample and Standards prep_sample->injection prep_std Prepare (S) and (R) Standard Solutions prep_std->injection hplc_system HPLC System with CROWNPAK CR (+) Column set_conditions Set Chromatographic Conditions set_conditions->injection separation Enantiomeric Separation injection->separation detection UV Detection at 200 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Enantiomeric Purity (% e.e.) integration->calculation

Caption: Experimental workflow for determining the enantiomeric purity of this compound using Chiral HPLC.

References

A Comparative Guide to the In Silico Modeling of SV2A Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico and experimental interaction profiles of two prominent anti-epileptic drugs (AEDs), Levetiracetam (LEV) and its analogue, Brivaracetam (BRV). Both drugs target the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release. The focus of this guide is on the computational modeling of these interactions, supported by experimental data.

The synthesis of Levetiracetam, a widely used AED, relies on the chiral intermediate (S)-2-Aminobutyramide hydrochloride.[1][2][3][4] Understanding the interactions of the final compound, Levetiracetam, and its analogues with their target protein is crucial for the development of more effective therapeutics. This guide delves into the molecular interactions of these SV2A ligands, providing a comparative analysis of their binding affinities and mechanisms of action.

Performance Comparison: Levetiracetam vs. Brivaracetam

Both Levetiracetam and Brivaracetam exert their anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A).[5] However, they exhibit distinct pharmacological profiles, largely attributed to their differing affinities for the SV2A target. Brivaracetam generally shows a higher affinity and potency compared to Levetiracetam.[6]

In Silico Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of small molecules to their protein targets. These methods provide insights into the binding energy, binding modes, and key amino acid residues involved in the interaction.

One comparative in silico study explored the binding of Levetiracetam, Brivaracetam, and other analogues to a 3D model of SV2A. The study revealed a consistent affinity pattern that correlates well with experimental data.[7]

Table 1: Comparison of In Silico Binding Affinities for SV2A Ligands

CompoundPredicted Binding Free Energy (ΔG, kcal/mol)Key Interacting Residues
Levetiracetam (LEV)-5.26T456, S665, W666, D670, L689
Brivaracetam (BRV)-8.82 (in some conformations)T456, S665, W666, D670, L689

Note: The binding free energy can vary depending on the specific conformation of the protein used in the simulation. The values presented are indicative of the general trend observed in the study.[7]

Experimental Binding Affinity Data

Experimental validation of in silico findings is crucial. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for its receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: Experimental Binding Affinities of Levetiracetam and Brivaracetam for SV2A

CompoundBinding Affinity (Ki)
Levetiracetam (LEV)~60 nM
Brivaracetam (BRV)~3 nM

Source: Data compiled from multiple studies.[5][6] Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam.[5]

Signaling Pathways and Experimental Workflows

SV2A and Neurotransmitter Release

SV2A is an integral membrane protein found on synaptic vesicles and is involved in the regulation of neurotransmitter release. While its exact function is still under investigation, it is believed to play a role in the priming of synaptic vesicles, making them ready for fusion with the presynaptic membrane upon the arrival of an action potential. By binding to SV2A, Levetiracetam and Brivaracetam are thought to modulate its function, thereby reducing neuronal hyperexcitability that leads to seizures.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channels Open Action_Potential->Ca_Channel 1 Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx 2 Vesicle_Priming Synaptic Vesicle Priming Ca_Influx->Vesicle_Priming 3 Vesicle_Fusion Vesicle Fusion Vesicle_Priming->Vesicle_Fusion 4 SV2A SV2A SV2A->Vesicle_Priming modulates Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release 5 Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors 6 LEV_BRV Levetiracetam / Brivaracetam LEV_BRV->SV2A binds to Postsynaptic_Potential Postsynaptic Potential Receptors->Postsynaptic_Potential 7

Figure 1. Simplified signaling pathway of neurotransmitter release modulated by SV2A and the action of Levetiracetam and Brivaracetam.

In Silico Modeling Workflow

The process of modeling drug-protein interactions in silico follows a structured workflow, beginning with data acquisition and culminating in the analysis of the simulation results.

In_Silico_Workflow Data_Acquisition 1. Data Acquisition (Protein & Ligand Structures) Preparation 2. Preparation (Add Hydrogens, Assign Charges) Data_Acquisition->Preparation Docking 3. Molecular Docking (Predict Binding Pose & Affinity) Preparation->Docking MD_Simulation 4. Molecular Dynamics Simulation (Assess Stability & Dynamics) Docking->MD_Simulation Analysis 5. Analysis (Binding Energy, Interactions) MD_Simulation->Analysis

Figure 2. A typical workflow for in silico drug-protein interaction modeling.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.

Molecular Docking Protocol (Example using AutoDock Vina)

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Preparation of the Receptor (SV2A):

    • Obtain the 3D structure of the SV2A protein. Since a full experimental structure is not always available, a homology model may be used.

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation, encompassing the putative binding site.

  • Preparation of the Ligands (Levetiracetam and Brivaracetam):

    • Obtain the 3D structures of the ligands from a chemical database (e.g., PubChem).

    • Assign partial charges and define the rotatable bonds.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the simulation.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

Molecular Dynamics (MD) Simulation Protocol (Example using GROMACS)

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time.

  • System Setup:

    • Start with the best-ranked docked pose of the SV2A-ligand complex.

    • Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the dynamics of the system.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex, calculate root-mean-square deviation (RMSD), and analyze the interactions over time.

    • Binding free energy can be calculated using methods like MM-PBSA or MM-GBSA.

Radioligand Binding Assay Protocol

This experimental technique is used to measure the binding affinity of a ligand for a receptor.[8]

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing the SV2A protein in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes containing the SV2A protein.

    • Resuspend the membranes in a fresh buffer.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-Levetiracetam) at various concentrations.

    • For competition assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (Levetiracetam or Brivaracetam).

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the ligand concentration.

    • For competition assays, determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of (S)-2-Aminobutyramide hydrochloride and its closely related, clinically significant anticonvulsant compounds, Levetiracetam (LEV) and Brivaracetam (BRV). While this compound is primarily recognized as a key chemical intermediate in the synthesis of Levetiracetam, this analysis will focus on the pharmacological characteristics of the final active pharmaceutical ingredients, LEV and BRV, for which extensive biological data are available.[1][2][3]

The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences in the mechanism of action, binding affinities, and preclinical and clinical efficacy of these compounds.

Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The principal mechanism of action for both Levetiracetam and Brivaracetam involves their interaction with the Synaptic Vesicle Protein 2A (SV2A).[4] SV2A is a transmembrane glycoprotein found in the vesicles of almost all synaptic terminals and is crucial for the normal regulation of neurotransmitter release.[4][5] By binding to SV2A, these drugs are thought to modulate the protein's function, leading to a reduction in the release of excitatory neurotransmitters like glutamate, which in turn decreases neuronal hyperexcitability and helps prevent seizures.[6][7]

While both drugs share this primary target, a key distinction lies in their binding affinity. Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam, which may contribute to its distinct pharmacological profile, including a potentially faster onset of action and different side-effect profile.[8][9]

In addition to their primary action on SV2A, other mechanisms may contribute to their anticonvulsant effects. Studies suggest Levetiracetam can also inhibit N-type calcium channels and oppose the activity of negative modulators of GABA- and glycine-gated currents.[7][10] Brivaracetam has been shown to weakly inhibit voltage-gated sodium channels, which may offer an additional mechanism for stabilizing neuronal excitability.[11][12]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV Synaptic Vesicle SV2A SV2A Protein Release Neurotransmitter Release SV2A->Release Ca_channel Ca²⁺ Channel Ca_channel->Release Ca²⁺ Influx Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binding Excitability Neuronal Hyperexcitability Receptor->Excitability Activation AP Action Potential AP->Ca_channel Depolarization Drug Levetiracetam or Brivaracetam Drug->SV2A Binds to (Modulates function)

Caption: Simplified signaling pathway of racetam anticonvulsants.

Comparative Biological Data

The following tables summarize key quantitative data comparing Levetiracetam and Brivaracetam.

Table 1: Comparative Binding Affinity for SV2A

Compound Relative Binding Affinity for SV2A Reference
Levetiracetam (LEV) Baseline [9]

| Brivaracetam (BRV) | 15- to 30-fold higher than LEV |[8][9] |

Table 2: Comparative Efficacy and Safety in Clinical Studies

Parameter Levetiracetam (LEV) Brivaracetam (BRV) Study Context Reference
Incidence of Early Post-Traumatic Seizures (EPTS) 12 out of 50 patients (24%) 8 out of 50 patients (16%) Prophylaxis after traumatic brain injury. Difference not statistically significant. [13]
Patients Reporting Side Effects 11 out of 50 patients (22%) 6 out of 50 patients (12%) Prophylaxis after traumatic brain injury. Difference not statistically significant. [13]
Behavioral Adverse Events (BAEs) Higher rates at baseline in adults Lower rates at baseline in adults Prospective observational study. [14][15]

| Tolerability | Associated with higher rates of psychiatric/behavioral side effects. | Fewer and less severe side effects reported. Better tolerated in patients with LEV-induced side effects. | Prospective observational study and review. |[14][15][16] |

These data suggest that while Brivaracetam's higher affinity for SV2A is a clear pharmacological advantage, its clinical efficacy is often comparable to Levetiracetam.[9][13] However, this enhanced affinity and potentially more targeted mechanism may contribute to a more favorable safety profile, particularly concerning behavioral and psychiatric side effects.[14][16]

Key Experimental Protocols

The biological efficacy of these compounds is determined through a series of standardized in vitro and in vivo experiments.

  • Objective: To determine the binding affinity (Kd or Ki) of test compounds for the SV2A protein.

  • Materials:

    • Rodent brain tissue (e.g., cortex or hippocampus) or cells expressing recombinant SV2A.

    • Homogenization buffer (e.g., Tris-HCl with protease inhibitors).

    • Radiolabeled ligand with high affinity for SV2A (e.g., [³H]ucb 30889 or [¹⁸F]SynVesT-1).[17][18]

    • Test compounds: this compound, Levetiracetam, Brivaracetam.

    • Scintillation fluid and counter or other appropriate detection system.

  • Methodology:

    • Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate synaptic vesicle membranes rich in SV2A.[17]

    • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[17]

    • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

  • Objective: To assess the ability of a test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[19][20]

  • Materials:

    • Rodents (mice or rats).

    • Test compounds and vehicle control.

    • An electroshock apparatus with corneal or ear-clip electrodes.

  • Methodology:

    • Compound Administration: Animals are divided into groups and administered either the vehicle or varying doses of the test compound, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

    • Pre-treatment Time: A specific time is allowed to elapse to ensure peak plasma and brain concentrations of the compound (e.g., 30-60 minutes).

    • Seizure Induction: A supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered to the animal.

    • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

    • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals.[20]

cluster_workflow Preclinical Anticonvulsant Evaluation Workflow start Compound Synthesis ((S)-2-Aminobutyramide HCl, LEV, BRV) invitro In Vitro Screening (e.g., SV2A Binding Assay) start->invitro pk Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) invitro->pk Active compounds acute_vivo Acute In Vivo Efficacy Models (MES, scPTZ, 6Hz tests) pk->acute_vivo Favorable PK chronic_vivo Chronic In Vivo Efficacy Models (e.g., Kindling) acute_vivo->chronic_vivo Potent compounds tox Toxicology & Safety Pharmacology acute_vivo->tox chronic_vivo->tox end Candidate for Clinical Trials tox->end Good safety profile

Caption: General workflow for the preclinical evaluation of novel anticonvulsants.

Conclusion

This compound serves as a critical building block for Levetiracetam, a widely used antiepileptic drug.[2] The comparison between Levetiracetam and its successor, Brivaracetam, illustrates a clear progression in targeted drug design. Brivaracetam's significantly higher affinity for the SV2A protein represents a key pharmacological advancement.[8] While this does not always translate to superior efficacy in head-to-head comparisons, it may be responsible for its improved tolerability profile, particularly the lower incidence of behavioral adverse events.[14][15][16] For researchers and drug developers, the evolution from LEV to BRV underscores the value of optimizing target engagement to enhance the therapeutic index of CNS agents. The selection of an appropriate compound for therapeutic use ultimately depends on a careful balance between efficacy, safety, and individual patient response.

References

Reproducibility in Focus: A Comparative Guide to Experimental Outcomes with (S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. When employing chiral building blocks like (S)-2-Aminobutyramide hydrochloride, ensuring consistent quality and purity of the starting material is a critical, yet often overlooked, factor that significantly impacts the reproducibility of subsequent reactions and the overall success of a research endeavor. This guide provides a comparative analysis of different synthetic routes to this compound, highlighting key experimental parameters that influence the purity and yield of the final product, and by extension, the reproducibility of its use in further applications.

This compound is a crucial chiral intermediate, most notably in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3] Its stereochemical purity is paramount, as the biological activity of pharmaceuticals is often highly dependent on the correct enantiomer.[4] Inconsistent purity or the presence of unreacted starting materials and byproducts can lead to variable reaction kinetics, lower yields of the desired product, and difficulties in purification, all of which compromise experimental reproducibility.

This guide explores various reported methods for the synthesis of this compound, presenting the data in a structured format to allow for easy comparison. By understanding the nuances of each protocol, researchers can make more informed decisions when sourcing or synthesizing this vital compound, thereby enhancing the reliability and reproducibility of their experimental work.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound typically involves several key steps, with variations in starting materials, reagents, and reaction conditions. The following table summarizes critical data from different published synthetic methods, providing a clear comparison of their potential impact on the reproducibility of the final product's quality.

ParameterMethod 1Method 2Method 3
Starting Material Butyric acidL-2-Aminobutyric acidn-Propanal, Sodium hydrogen sulfite, Potassium cyanide, R-phenylglycinol
Key Steps Bromination, Methylation, Ammoniation, AcidificationEsterification, AmmoniolysisMulti-step synthesis to an intermediate, followed by hydrolysis and hydrogenation
Reagents Bromine, Methanol, Ammonia, Hydrochloric acidThionyl chloride, Methanol, AmmoniaSodium hydroxide, Catalyst (unspecified)
Reported Purity Not explicitly statedHigh purity implied by direct use in subsequent stepsQualified chiral products synthesized through one-time induction
Key Advantages Utilizes a readily available starting material.A "one-pot" method, potentially simplifying the workflow and increasing atom economy.Avoids chiral resolution, which can be a source of variability.
Potential for Variability Multiple steps could lead to accumulation of impurities if not carefully controlled.The "one-pot" nature requires precise control of reaction conditions to avoid side reactions.The complexity of the multi-step synthesis may introduce variability.
Reference [2][5][6]

Detailed Experimental Methodologies

To ensure that researchers can replicate and compare these methods, detailed experimental protocols extracted from the literature are provided below.

Method 1: Synthesis from Butyric Acid

This method involves a classical multi-step organic synthesis approach.

  • Bromination: Butyric acid is first brominated at the alpha-position.

  • Esterification: The resulting 2-bromobutyric acid is then esterified, typically with methanol.

  • Ammoniation: The methyl 2-bromobutyrate undergoes ammonolysis, where the bromine atom is displaced by an amino group.

  • Acidification: The resulting 2-aminobutyramide is then treated with hydrochloric acid to form the hydrochloride salt.[2]

Method 2: One-Pot Synthesis from L-2-Aminobutyric Acid

This streamlined approach aims to improve efficiency and reduce handling steps.

  • Esterification: L-2-aminobutyric acid is reacted with thionyl chloride in methanol to form the methyl ester.

  • Ammoniolysis: Ammonia gas is then introduced into the reaction mixture to convert the ester to the corresponding amide. The reaction is carried out in a "one-pot" fashion, meaning the intermediate ester is not isolated.

  • Salt Formation: The final product, this compound, is obtained after treatment.[5]

Method 3: Synthesis via Asymmetric Induction

This method avoids a classical resolution step by inducing the desired stereochemistry early in the synthesis.

  • Intermediate 1 Synthesis: n-Propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to form a key chiral intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed using a sodium hydroxide solution.

  • Hydrogenation: The resulting product undergoes catalytic hydrogenation under acidic conditions to yield this compound.[6]

Experimental Workflow Visualizations

To further clarify the differences between these synthetic approaches, the following diagrams illustrate the key stages of each method.

Method1_Workflow cluster_0 Method 1: From Butyric Acid Butyric Acid Butyric Acid Bromination Bromination Butyric Acid->Bromination Br2 Esterification Esterification Bromination->Esterification MeOH Ammoniation Ammoniation Esterification->Ammoniation NH3 Acidification Acidification Ammoniation->Acidification HCl (S)-2-Aminobutyramide HCl (S)-2-Aminobutyramide HCl Acidification->(S)-2-Aminobutyramide HCl

Caption: Workflow for the synthesis of this compound starting from butyric acid.

Method2_Workflow cluster_1 Method 2: One-Pot from L-2-Aminobutyric Acid L-2-Aminobutyric Acid L-2-Aminobutyric Acid One-Pot Reaction One-Pot Reaction L-2-Aminobutyric Acid->One-Pot Reaction 1. SOCl2, MeOH 2. NH3 (S)-2-Aminobutyramide HCl (S)-2-Aminobutyramide HCl One-Pot Reaction->(S)-2-Aminobutyramide HCl

Caption: One-pot synthesis workflow for this compound from L-2-aminobutyric acid.

Method3_Workflow cluster_2 Method 3: Asymmetric Induction Starting Materials Starting Materials Intermediate 1 Synthesis Intermediate 1 Synthesis Starting Materials->Intermediate 1 Synthesis Hydrolysis Hydrolysis Intermediate 1 Synthesis->Hydrolysis NaOH Hydrogenation Hydrogenation Hydrolysis->Hydrogenation H2, Catalyst (S)-2-Aminobutyramide HCl (S)-2-Aminobutyramide HCl Hydrogenation->(S)-2-Aminobutyramide HCl

Caption: Asymmetric synthesis workflow for this compound.

Conclusion and Recommendations for Reproducibility

While all three methods yield the desired product, they present different challenges and advantages concerning reproducibility.

  • Method 1 , being a classical multi-step synthesis, offers discrete checkpoints for purification and analysis, which can enhance the purity of the final product if each step is carefully monitored. However, the increased number of steps also introduces more opportunities for variability.

  • Method 2 's "one-pot" approach is elegant and potentially more efficient. However, ensuring complete conversion at each stage without isolating intermediates requires stringent control over reaction conditions to guarantee high purity and batch-to-batch consistency.

  • Method 3 circumvents the need for chiral resolution, a process that can be a significant source of enantiomeric impurity if not performed optimally. This method's success in producing a consistently high-purity chiral product relies heavily on the efficiency and stereoselectivity of the initial induction step.

For researchers aiming for the highest degree of reproducibility, the choice of synthesis method for this compound should be carefully considered. It is recommended to:

  • Thoroughly characterize the starting material: Regardless of the source, verifying the purity and enantiomeric excess of this compound using techniques such as HPLC, NMR, and optical rotation is crucial before its use in subsequent experiments.[3]

  • Document all experimental parameters meticulously: Detailed records of reaction conditions, purification methods, and analytical data are essential for troubleshooting and ensuring that experiments can be faithfully repeated.

  • Consider the trade-offs between different synthetic routes: The choice between a multi-step synthesis with intermediate purification and a more streamlined one-pot reaction will depend on the specific requirements of the research and the available resources for quality control.

By paying close attention to the synthesis and quality control of this key intermediate, researchers can significantly enhance the reproducibility of their experimental results, leading to more robust and reliable scientific outcomes.

References

Safety Operating Guide

Proper Disposal of (S)-2-Aminobutyramide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminobutyramide hydrochloride is a chemical compound requiring careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for its proper disposal, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Safety goggles or glasses with side shields are required.[1][5]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[6][3]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[1][4]

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][7]
Skin IrritationCategory 2H315: Causes skin irritation[2][7]
Serious Eye IrritationCategory 2/2AH319: Causes serious eye irritation[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][7][5]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures compliance with all applicable local, state, and federal regulations.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams, especially strong acids, oxidizing agents, or bases, unless it is part of a specific, approved neutralization protocol.[3]

    • At a minimum, keep amine waste separate from acids, bases, cyanides, halogenated solvents, metals, non-halogenated solvents, oxidizers, and sulfides.[8]

  • Waste Container:

    • Use a designated, clearly labeled, and compatible waste container. High-density polyethylene (HDPE) is a suitable material for storing this type of waste.[3]

    • The container must have a tightly fitting cap and be kept closed except when adding waste.[8]

    • Ensure the container is labeled with the full chemical name: "this compound".

  • For Unused or Surplus Material:

    • If the chemical is in its original, unopened container, it may be possible to offer it to a surplus chemical program.

    • For opened or surplus material that cannot be reused, it should be treated as chemical waste. The recommended procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][4]

    • An alternative, if permitted by your institution and local regulations, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a designated facility.

  • For Contaminated Labware and Spills:

    • Spill Cleanup: In case of a spill, avoid creating dust.[1][4] Moisten the spilled solid with a damp cloth or paper towel to prevent it from becoming airborne. Carefully sweep or scoop up the material and place it in the designated waste container.[1][4] Ventilate the area and wash the spill site after material pickup is complete.

    • Contaminated Materials: Any materials used for cleaning spills (e.g., paper towels, gloves) must be disposed of as hazardous waste in the same designated container.

    • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[9] Do not pour this compound waste down the drain.[1][2][4]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathways cluster_final Final Steps start Start: Have (S)-2-Aminobutyramide hydrochloride for Disposal ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess Assess Material: Unused, Surplus, or Waste? unused Unused/Surplus in Original Container? assess->unused waste Waste Material (Solid or Solution) assess->waste spill Spill Residue or Contaminated Materials assess->spill ppe->assess unused->waste No surplus_program Consider Surplus Chemical Program unused->surplus_program Yes collect_waste Collect in Designated, Labeled HDPE Container waste->collect_waste spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Company surplus_program->contact_ehs collect_waste->contact_ehs incineration Professional Incineration (by licensed facility) contact_ehs->incineration decontaminate Decontaminate Work Area & Triple-Rinse Empty Containers incineration->decontaminate dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate end End of Procedure dispose_rinsate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-2-Aminobutyramide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-2-Aminobutyramide hydrochloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2]Protects against dust particles and splashes that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][2]Prevents skin contact which can cause irritation.[1][3][4] Proper glove removal technique is crucial to avoid cross-contamination.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded, if irritation is experienced, or during large-scale operations or emergencies.[6]Protects the respiratory system from irritation due to dust inhalation.[1][3][4]
Body Protection A lab coat or long-sleeved clothing.[6] For larger quantities or where significant exposure is possible, impervious clothing may be necessary.[2]Minimizes the risk of skin contact.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1][2]

  • Avoid generating dust during handling.[1][3][5]

  • Do not eat, drink, or smoke in the work area.[2][3][4]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Ensure all containers are securely sealed when not in use.[1][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep away from incompatible materials such as oxidizing agents.

  • The storage area should be secure and locked.[1][2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh (S)-2-Aminobutyramide hydrochloride in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution or Perform Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor if you feel unwell.[6]

Spillage and Disposal Plan

Accidental Release Measures:

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][5]

  • For major spills, evacuate the area and ensure adequate ventilation.[1][5] Prevent the substance from entering drains.[1][2]

  • Use appropriate personal protective equipment during cleanup.[1][2][5]

Disposal:

  • Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[1][6]

  • It is recommended to use a licensed professional waste disposal service.[5] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.